molecular formula C21H33N4O6PS B15601996 (Rac)-Managlinat dialanetil

(Rac)-Managlinat dialanetil

Cat. No.: B15601996
M. Wt: 500.6 g/mol
InChI Key: BYKBUQDQTLDNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-Managlinat dialanetil is a useful research compound. Its molecular formula is C21H33N4O6PS and its molecular weight is 500.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[[[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]-[(1-ethoxy-1-oxopropan-2-yl)amino]phosphoryl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N4O6PS/c1-7-29-19(26)13(5)24-32(28,25-14(6)20(27)30-8-2)17-10-9-15(31-17)18-16(11-12(3)4)33-21(22)23-18/h9-10,12-14H,7-8,11H2,1-6H3,(H2,22,23)(H2,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKBUQDQTLDNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)CC(C)C)NC(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N4O6PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MB-06322: A Case of Mistaken Identity - An In-depth Technical Guide to the TYK2 Inhibitor BMS-986322 (Lomedeucitinib)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the query regarding "MB-06322 as a purine (B94841) nucleotide analog." Initial research indicates that the identifier "MB-06322" does not correspond to a publicly documented purine nucleotide analog. It is highly probable that this is a mistaken reference to BMS-986322 , a novel investigational drug developed by Bristol Myers Squibb. This guide clarifies this crucial distinction and provides a comprehensive overview of BMS-986322, correctly identifying it as a potent and selective Tyrosine Kinase 2 (TYK2) inhibitor .

BMS-986322, also known as lomedeucitinib (B12381395) , is an orally administered small molecule being investigated for the treatment of moderate-to-severe plaque psoriasis and other immune-mediated diseases.[1][2] Its mechanism of action is fundamentally different from that of a purine nucleotide analog. Instead of interfering with nucleic acid synthesis, lomedeucitinib targets a key enzyme in the intracellular signaling cascade of inflammatory cytokines.

Core Mechanism of Action: Selective TYK2 Inhibition

BMS-986322 functions as a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a pivotal role in the signaling pathways of several key cytokines implicated in the pathogenesis of psoriasis and other autoimmune disorders, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[3]

By selectively inhibiting TYK2, BMS-986322 modulates the downstream signaling cascade, thereby reducing the production of pro-inflammatory cytokines and interrupting the cycle of inflammation that drives diseases like psoriasis. A significant inhibitory effect on IFNα production downstream of the IL-12/TYK2 pathway has been observed.[3]

Quantitative Data Presentation

While extensive public data on the preclinical and clinical pharmacology of BMS-986322 is still emerging, the following tables summarize the available quantitative information and illustrative data from closely related TYK2 inhibitors.

Table 1: Preclinical Activity of BMS-986322 (Lomedeucitinib)

ParameterValueCell/SystemDescription
IC50 0.047 µM-Inhibition of IFNα production downstream of the IL-12/TYK2 signaling pathway.[3]

Table 2: Illustrative Clinical Efficacy of Selective TYK2 Inhibition in Psoriasis (Deucravacitinib - a structurally similar TYK2 inhibitor)

EndpointTimepointEfficacy ResultClinical Trial
PASI 75 Response Rate 4 years71.7%POETYK PSO Long-Term Extension
PASI 90 Response Rate 4 years47.5%POETYK PSO Long-Term Extension

Note: PASI 75/90 represents the percentage of patients achieving a 75% or 90% reduction in the Psoriasis Area and Severity Index score, respectively. This data for deucravacitinib (B606291) is provided as a proxy for the expected clinical profile of BMS-986322.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by BMS-986322 and a typical experimental workflow for its characterization.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-23 / IL-12 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK2 JAK2 Receptor->JAK2 STAT STAT TYK2->STAT 3. Phosphorylation JAK2->STAT pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization BMS986322 BMS-986322 (Lomedeucitinib) BMS986322->TYK2 Inhibition Gene Pro-inflammatory Gene Transcription pSTAT_dimer->Gene 5. Nuclear Translocation & Transcription

Figure 1. Simplified TYK2 Signaling Pathway in Immune Cells.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cell_Assay Cell-Based Assay (e.g., STAT Phosphorylation) Kinase_Assay->Cell_Assay Determine IC50 & Cellular Potency Psoriasis_Model Psoriasis Animal Model (e.g., Imiquimod-induced) Cell_Assay->Psoriasis_Model Evaluate In Vivo Efficacy Phase_I Phase I (Safety & PK in Healthy Volunteers) Psoriasis_Model->Phase_I Preclinical Proof-of-Concept Phase_II Phase II (Efficacy & Dose-Ranging in Patients with Psoriasis) NCT05730725 Phase_I->Phase_II Establish Safety Profile Phase_III Phase III (Pivotal Efficacy & Safety) Phase_II->Phase_III Determine Optimal Dose & Preliminary Efficacy

Figure 2. Drug Development Workflow for a TYK2 Inhibitor.

Experimental Protocols

Detailed, compound-specific experimental protocols for BMS-986322 are proprietary to Bristol Myers Squibb. However, the following are representative methodologies for the key experiments cited in the characterization of selective TYK2 inhibitors.

In Vitro TYK2 Kinase Inhibition Assay (e.g., ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the TYK2 enzyme.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human TYK2 enzyme

  • TYK2 substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • BMS-986322 (or other test compound)

  • Assay plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of BMS-986322 in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

  • Kinase Reaction:

    • Add the TYK2 enzyme, the substrate, and the test compound at various concentrations to the wells of the assay plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for a set period (e.g., 40 minutes) at room temperature.

  • Luminescence Measurement:

    • Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

    • Incubate for a further period (e.g., 30 minutes) at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular STAT Phosphorylation Assay

Objective: To assess the ability of a test compound to inhibit cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in a cellular context.

Principle: This assay measures the level of phosphorylated STAT (pSTAT) in cells following stimulation with a cytokine that signals through the TYK2 pathway. Inhibition of TYK2 will lead to a decrease in pSTAT levels.

Materials:

  • A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs)

  • Cell culture medium

  • Cytokine (e.g., IL-23, IFN-α)

  • BMS-986322 (or other test compound)

  • Fixation and permeabilization buffers

  • Fluorescently labeled antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT3)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells under appropriate conditions.

    • Pre-incubate the cells with a serial dilution of BMS-986322 or a vehicle control for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation:

    • Stimulate the cells with the chosen cytokine at a pre-determined concentration to induce STAT phosphorylation.

    • Incubate for a defined period (e.g., 15-30 minutes).

  • Cell Staining:

    • Fix the cells to preserve their state.

    • Permeabilize the cells to allow antibodies to enter and bind to intracellular proteins.

    • Stain the cells with the fluorescently labeled anti-pSTAT antibody.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Measure the fluorescence intensity of the pSTAT signal in the cell population.

  • Data Analysis:

    • Calculate the percentage inhibition of STAT phosphorylation for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

Conclusion

References

Pharmacological Profile of Managlinat Dialanetil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Managlinat dialanetil (also known as CS-917 or MB06322) is an investigational oral prodrug developed for the treatment of type 2 diabetes mellitus. It is a potent and selective inhibitor of fructose-1,6-bisphosphatase (FBPase), a key rate-limiting enzyme in the gluconeogenesis pathway. By inhibiting hepatic glucose production, managlinat dialanetil offers a mechanism of action that is independent of insulin (B600854) secretion or sensitivity. This technical guide provides a comprehensive overview of the pharmacological profile of managlinat dialanetil, including its mechanism of action, in vitro and in vivo pharmacology, and available clinical data. The information is presented to support further research and development in the field of metabolic diseases.

Introduction

Type 2 diabetes is characterized by chronic hyperglycemia resulting from a combination of insulin resistance and inadequate insulin secretion. The liver plays a crucial role in maintaining glucose homeostasis, and in individuals with type 2 diabetes, excessive hepatic glucose production (HGP) is a major contributor to the elevated blood glucose levels.[1][2][3][4] Fructose-1,6-bisphosphatase (FBPase) is a critical enzyme in the gluconeogenic pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. Inhibition of FBPase presents a promising therapeutic strategy to reduce HGP and thereby improve glycemic control in patients with type 2 diabetes.

Managlinat dialanetil is a prodrug that is rapidly converted in vivo to its active metabolite, MB05032.[2] This active form is a potent and selective inhibitor of FBPase.[2] This document details the pharmacological properties of managlinat dialanetil and its active metabolite.

Mechanism of Action

Managlinat dialanetil exerts its therapeutic effect through the inhibition of FBPase by its active metabolite, MB05032.

Prodrug Conversion

Managlinat dialanetil is a bisamidate prodrug designed for oral administration.[5] Following absorption, it undergoes a two-step enzymatic conversion to the active molecule, MB05032.[2][5] The first step involves hydrolysis by esterases, followed by the action of a phosphoramidase to yield the active phosphonic acid metabolite, MB05032.[2][5]

Managlinat_dialanetil Managlinat dialanetil (Prodrug) Intermediate Intermediate Metabolite Managlinat_dialanetil->Intermediate MB05032 MB05032 (Active Metabolite) Intermediate->MB05032 Esterase Esterase Esterase->Managlinat_dialanetil Phosphoramidase Phosphoramidase Phosphoramidase->Intermediate

Fig. 1: Prodrug conversion of Managlinat dialanetil.
FBPase Inhibition and Signaling Pathway

The active metabolite, MB05032, is a potent inhibitor of FBPase. By binding to the enzyme, it blocks the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a key step in gluconeogenesis. This leads to a reduction in the overall rate of hepatic glucose production.

cluster_gluconeogenesis Gluconeogenesis Pathway Pyruvate Pyruvate PEP Phosphoenolpyruvate Pyruvate->PEP F16BP Fructose-1,6-bisphosphate PEP->F16BP F6P Fructose-6-phosphate F16BP->F6P G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose MB05032 MB05032 FBPase FBPase MB05032->FBPase Inhibits FBPase->F16BP

Fig. 2: Inhibition of Gluconeogenesis by MB05032.

In Vitro Pharmacology

Enzymatic Activity

The inhibitory activity of the active metabolite, MB05032, against FBPase has been characterized in enzymatic assays.

CompoundTargetIC50Reference
MB05032Human FBPase16 nM[2][5]
MB05032Human FBPase44 nM[6]

Table 1: In Vitro Inhibitory Activity of MB05032

Experimental Protocol: FBPase Inhibition Assay

A typical protocol for determining the IC50 of an FBPase inhibitor is as follows:

step1 Prepare reaction mixture: - Buffer (e.g., HEPES) - MgCl2 - Fructose-1,6-bisphosphate step2 Add varying concentrations of MB05032 step1->step2 step3 Initiate reaction by adding purified human FBPase step2->step3 step4 Incubate at 37°C step3->step4 step5 Measure inorganic phosphate production (e.g., colorimetric assay) step4->step5 step6 Calculate IC50 value from dose-response curve step5->step6

Fig. 3: Experimental Workflow for FBPase Inhibition Assay.

In Vivo Pharmacology

The efficacy of managlinat dialanetil has been evaluated in animal models of type 2 diabetes, primarily the Zucker diabetic fatty (ZDF) rat.

Preclinical Efficacy
Animal ModelTreatmentDoseKey FindingsReference
Zucker Diabetic Fatty (ZDF) RatsSingle oral dose of Managlinat dialanetilNot specified70% inhibition of gluconeogenesis[3]
Zucker Diabetic Fatty (ZDF) RatsChronic oral administration of Managlinat dialanetilNot specified~44% reduction in plasma glucose[3]

Table 2: In Vivo Efficacy of Managlinat Dialanetil

Experimental Protocol: In Vivo Gluconeogenesis Inhibition in ZDF Rats

The protocol to assess the in vivo inhibition of gluconeogenesis in an animal model is outlined below:

step1 Acclimatize Zucker diabetic fatty (ZDF) rats step2 Administer Managlinat dialanetil or vehicle orally step3 Infuse a stable isotope tracer (e.g., [U-13C]lactate) step4 Collect blood samples at timed intervals step5 Analyze plasma for isotopic enrichment of glucose via LC-MS/MS step6 Calculate the rate of gluconeogenesis

Fig. 4: Workflow for In Vivo Gluconeogenesis Assessment.

Pharmacokinetics

Detailed pharmacokinetic data for managlinat dialanetil and its active metabolite MB05032 in preclinical species and humans are not extensively published in publicly available literature. General statements indicate that managlinat dialanetil is orally bioavailable.[7]

Clinical Trials

Managlinat dialanetil has undergone Phase II clinical trials.[8]

Clinical Efficacy and Safety

Publicly available results from the clinical trials are limited. Reports suggest that managlinat dialanetil demonstrated a favorable safety profile and resulted in clinically meaningful reductions in fasting glucose levels in patients with type 2 diabetes.[4] However, the development of managlinat dialanetil was discontinued, partly due to a drug-drug interaction with metformin (B114582) that led to elevated lactate (B86563) levels in a Phase I study.[9]

Conclusion

Managlinat dialanetil is a prodrug of a potent and selective FBPase inhibitor that effectively reduces hepatic gluconeogenesis and lowers blood glucose levels in preclinical models of type 2 diabetes. While it showed promise in early clinical trials with a favorable safety profile and efficacy in reducing fasting glucose, its development was halted. The pharmacological profile of managlinat dialanetil and its mechanism of action provide a strong rationale for the continued exploration of FBPase inhibition as a therapeutic strategy for type 2 diabetes. Future research may focus on developing second-generation FBPase inhibitors with an improved safety and drug-drug interaction profile.

References

In Vitro Studies of CS-917 on Hepatic Cells: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, specific in vitro studies detailing the effects of the IMPDH inhibitor CS-917, or its active metabolite T-649, directly on hepatic cells are not publicly available. Therefore, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested is not possible at this time.

CS-917 is a prodrug of T-649, a potent inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). IMPDH is a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides. Inhibition of this enzyme leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, which is crucial for DNA and RNA synthesis, as well as various cellular signaling processes. While the general mechanism of IMPDH inhibitors is well-understood, and studies have been conducted on various cell types, particularly lymphocytes and cancer cells, specific data on the response of hepatic cells to CS-917 or T-649 remains elusive in the public domain.

The research landscape on in vitro liver models is rich, with numerous studies utilizing primary hepatocytes, hepatoma cell lines (e.g., HepG2, Huh7), and more advanced 3D culture systems to investigate drug metabolism and hepatotoxicity. These models are crucial for predicting a drug's effect on the liver. However, our search did not yield any publications that applied these models to the study of CS-917 or T-649.

Information regarding other IMPDH inhibitors, such as mycophenolic acid (MPA) and ribavirin, is more readily available. These studies have primarily focused on their immunosuppressive and antiviral effects, with some investigations into their anti-proliferative properties in cancer cells. While these studies provide a foundational understanding of the consequences of IMPDH inhibition, the specific quantitative effects (e.g., IC50 values for cytotoxicity or IMPDH inhibition in hepatocytes), detailed experimental conditions, and the precise signaling cascades affected in liver cells by CS-917 or T-649 have not been documented in accessible literature.

Researchers, scientists, and drug development professionals interested in the hepatic effects of CS-917 are encouraged to conduct direct in vitro studies using established liver cell models to generate the necessary data. Such research would be a valuable contribution to the understanding of the pharmacology and potential hepatotoxicity of this compound.

A Technical Guide to (Rac)-Managlinat Dialanetil: A Fructose-1,6-Bisphosphatase Inhibitor for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Excessive hepatic gluconeogenesis is a key contributor to hyperglycemia in type 2 diabetes (T2D). A primary strategy to counteract this is the direct inhibition of rate-limiting enzymes in the gluconeogenic pathway. Managlinat dialanetil (also known as CS-917) is an investigational oral prodrug designed for this purpose. It is converted in vivo to its active form, MB05032, which acts as a potent and selective inhibitor of fructose-1,6-bisphosphatase (FBPase), a critical control point in glucose production. This technical guide provides a detailed overview of the mechanism of action, preclinical data, and relevant experimental protocols for the study of Managlinat dialanetil and similar FBPase inhibitors in the context of T2D research.

Mechanism of Action: Targeting Hepatic Glucose Production

Unlike therapeutic agents that modulate insulin (B600854) secretion or sensitivity, Managlinat dialanetil directly targets the liver's glucose production machinery.

  • The Target: Fructose-1,6-bisphosphatase (FBPase) is a cytosolic enzyme that catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate. This is an irreversible and rate-limiting step in the gluconeogenesis pathway.

  • The Inhibitor: Managlinat dialanetil is a prodrug of MB05032, which was developed as a structural mimic of the natural allosteric inhibitor, adenosine (B11128) monophosphate (AMP).[1] The active compound, MB05032, binds to the AMP allosteric site on the FBPase enzyme.[1][2] This binding induces a conformational change that shifts the enzyme to its inactive (T) state, thereby halting the conversion of fructose-1,6-bisphosphate and reducing the overall rate of gluconeogenesis.[1][2][3]

  • Therapeutic Rationale: In type 2 diabetes, hepatic glucose output is excessively high, particularly in the fasting state.[4] By inhibiting FBPase, Managlinat dialanetil is designed to reduce this overproduction of glucose directly at its source, leading to lower blood glucose levels independent of insulin action.[1]

Logical Pathway for FBPase Inhibition

T2D Type 2 Diabetes HGP Increased Hepatic Glucose Production T2D->HGP FBPase Fructose-1,6-Bisphosphatase (FBPase) (Rate-Limiting Enzyme) HGP->FBPase is driven by GNG Reduced Gluconeogenesis FBPase->GNG MD Managlinat Dialanetil (Prodrug) MB MB05032 (Active Inhibitor) MD->MB In vivo conversion Inhibition Allosteric Inhibition of FBPase MB->Inhibition Inhibition->GNG leads to Glucose Lowered Blood Glucose GNG->Glucose

Caption: Therapeutic rationale for Managlinat dialanetil in Type 2 Diabetes.

Preclinical and Clinical Data Summary

Managlinat dialanetil (CS-917) underwent preclinical evaluation and proceeded to Phase II clinical trials before development was halted.[5] The data below is collated from published preclinical studies.

Table 1: In Vitro and In Vivo Efficacy
ParameterSubject / ModelValue / ResultReference
IC₅₀ (MB05032) Human FBPase Enzyme16 nmol/L[6]
Gluconeogenesis Inhibition Fasting Zucker Diabetic Fatty (ZDF) Rats70%[4][6]
Endogenous Glucose Production Fasting ZDF Rats46% reduction[4][6]
Blood Glucose Reduction Fasting ZDF Rats (single dose)>200 mg/dL decrease[4][6]
Hyperglycemia Attenuation High-Fat Diet-Fed Female ZDF Rats (2 wks)Fully attenuated[4][6]
Table 2: Metabolic and Safety Parameters
ParameterSubject / ModelObservationReference
Lactate Levels Male ZDF Rats (4 wks treatment)~1.5-fold elevation[4]
Triglyceride Levels Male ZDF Rats (4 wks treatment)Apparent shunting of precursors into TGs[4]
Hypoglycemia ZDF RatsNot observed[1]
Clinical Trials Phase II (Patients with T2D)Halted due to lactic acidosis in some patients[7]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize FBPase inhibitors like Managlinat dialanetil.

Fructose-1,6-Bisphosphatase (FBPase) Inhibition Assay

This protocol measures the enzymatic activity of FBPase and its inhibition by a test compound. The method is based on the colorimetric detection of fructose-6-phosphate (F6P), the product of the FBPase reaction.

Principle: FBPase hydrolyzes Fructose-1,6-Bisphosphate (FBP) to F6P. The F6P is then used in a coupled enzyme reaction that reduces a probe, generating a colorimetric signal (e.g., at OD 450 nm). The rate of signal generation is proportional to FBPase activity.

Materials:

  • FBPase Assay Buffer

  • FBPase Substrate (Fructose-1,6-Bisphosphate)

  • FBPase Enzyme Converter

  • FBPase Developer

  • FBPase Probe (colorimetric)

  • Purified FBPase enzyme or cell/tissue lysate

  • Test Inhibitor (e.g., MB05032)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates by homogenizing in ice-cold FBPase Assay Buffer. Centrifuge to clear the lysate.

  • Standard Curve: Prepare a fructose-6-phosphate standard curve (0-10 nmol/well) to quantify product formation.

  • Reaction Mix Preparation: For each well, prepare a master mix containing Assay Buffer, FBPase Converter, Developer, and Probe.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., Managlinat dialanetil's active form, MB05032) to the sample wells. Include a vehicle control (DMSO).

  • Reaction Initiation: Add the FBPase Substrate to the wells to start the reaction. For background controls, omit the substrate.

  • Measurement: Immediately place the plate in a reader set to 37°C. Measure absorbance at 450 nm in kinetic mode for 30-60 minutes.

  • Calculation: Determine the reaction rate (V) from the linear portion of the kinetic curve. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

Workflow for FBPase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Lysate, Inhibitor Dilutions, & Standard Curve A1 Add Inhibitor & Enzyme/Lysate to Plate P1->A1 P2 Prepare Reaction Mix A2 Initiate with Substrate (FBP) P2->A2 A1->A2 A3 Kinetic Read (OD 450nm, 37°C) A2->A3 D1 Calculate Reaction Rates A3->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response & Calculate IC50 D2->D3 cluster_mito Mitochondrion cluster_cyto Cytosol Pyruvate Pyruvate OAA_m Oxaloacetate Pyruvate->OAA_m OAA_c Oxaloacetate OAA_m->OAA_c Malate Shuttle Lactate Lactate Lactate->Pyruvate PEP Phosphoenolpyruvate OAA_c->PEP F16BP Fructose-1,6-bisphosphate PEP->F16BP Multiple Steps F6P Fructose-6-phosphate F16BP->F6P FBPase G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose Inhibitor Managlinat Dialanetil (active form) Inhibitor->F16BP INHIBITS

References

The Role of Fructose-1,6-bisphosphatase (FBPase) in Metabolic Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to Fructose-1,6-bisphosphatase (FBPase)

Fructose-1,6-bisphosphatase (FBPase) is a critical enzyme in intermediary metabolism, primarily known for its role as a rate-limiting step in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. This function is essential for maintaining blood glucose homeostasis, particularly during periods of fasting.

A. FBPase Isoforms and Tissue Distribution

In mammals, two major isoforms of FBPase have been identified:

  • FBP1 (Liver isoform): Predominantly expressed in gluconeogenic tissues, primarily the liver and kidneys. It is the canonical enzyme responsible for systemic glucose production.

  • FBP2 (Muscle isoform): Found in various tissues, including skeletal muscle, but its precise physiological role is less defined compared to FBP1.

This guide will primarily focus on FBP1 due to its established and pivotal role in the metabolic diseases discussed herein.

B. The Central Role of FBPase in Gluconeogenesis

FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate. This is a key irreversible step in the gluconeogenic pathway, effectively opposing the corresponding glycolytic reaction catalyzed by phosphofructokinase-1 (PFK-1). The reciprocal regulation of FBPase and PFK-1 is a crucial control point in determining the direction of glucose metabolism, either towards glucose synthesis (gluconeogenesis) or glucose breakdown (glycolysis)[1].

II. FBPase in Metabolic Diseases

Dysregulation of FBPase activity and expression is implicated in the pathophysiology of several metabolic diseases, making it an attractive target for therapeutic intervention.

A. Type 2 Diabetes Mellitus

In type 2 diabetes (T2DM), excessive hepatic glucose production is a major contributor to hyperglycemia.

1. Upregulation of FBPase in T2DM:

Studies in animal models of T2DM have demonstrated a significant upregulation of FBPase expression and activity in the liver. For instance, in diabetic db/db mice, the mRNA levels of FBP1 were found to be increased by 3.09-fold compared to control mice[2]. This increased FBPase activity contributes to the elevated rates of gluconeogenesis observed in the diabetic state.

2. FBPase as a Therapeutic Target: Inhibitors:

Given its role in excessive glucose production, inhibition of FBPase is a promising therapeutic strategy for T2DM[3][4]. Several FBPase inhibitors have been developed and have shown efficacy in preclinical models by reducing hepatic gluconeogenesis and lowering blood glucose levels[3].

B. Non-alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of fat in the liver (hepatic steatosis) and can progress to more severe forms of liver disease. Recent evidence suggests a role for FBPase in the development of NAFLD. In some contexts, FBPase deficiency has been linked to the development of fatty liver disease[5].

C. Obesity

Obesity is a major risk factor for the development of insulin (B600854) resistance and T2DM. FBPase expression is also altered in the context of obesity.

1. FBPase Expression in Adipose Tissue and Liver:

In obese animal models, such as the New Zealand Obese (NZO) mouse and high-fat diet-fed C57BL/6 mice, pancreatic FBPase protein levels were increased by approximately twofold[4]. Furthermore, liver-specific overexpression of FBPase in mice led to reduced adiposity and decreased food intake, suggesting a role for hepatic FBPase in regulating body weight[6].

2. The Influence of FBPase on Adiposity and Appetite:

The study on liver-specific FBPase transgenic mice suggests that increased hepatic FBPase activity can lead to a leaner phenotype by influencing appetite-regulating pathways[6][7].

D. Cancer

The role of FBPase in cancer is complex and appears to be context-dependent, with evidence supporting both tumor-suppressive and oncogenic functions. In many cancers, a metabolic shift towards aerobic glycolysis (the Warburg effect) is observed. Loss of FBPase activity can promote this shift by blocking gluconeogenesis and enhancing glycolysis[3]. In some cancers, FBPase can also inhibit the activity of hypoxia-inducible factors (HIFs), thereby promoting aerobic metabolism and restraining cell proliferation[3].

E. Inherited FBPase Deficiency

A rare autosomal recessive metabolic disorder, FBPase deficiency, is caused by mutations in the FBP1 gene. This condition impairs gluconeogenesis, leading to hypoglycemia and lactic acidosis, particularly during fasting or illness.

III. Quantitative Data on FBPase in Metabolic Diseases

A. Table 1: FBPase Expression and Activity in Metabolic Diseases
Disease StateModel/SystemTissueChange in FBPaseFold ChangeReference
Type 2 Diabetesdb/db miceLivermRNA3.09
ObesityNZO micePancreasProtein~2.0
ObesityHigh-fat diet-fed C57BL/6 micePancreasProtein~2.0
B. Table 2: Preclinical Efficacy of FBPase Inhibitors
InhibitorAnimal ModelDoseEffectMagnitude of EffectReference
MB06322 (CS-917) Zucker Diabetic Fatty (ZDF) rats300 mg/kgInhibition of gluconeogenesis70%[8]
Reduction in endogenous glucose production46%[8]
Reduction in blood glucose>200 mg/dL[8]
Compound [I] ICR miceNot specifiedReduction in blood glucose (Oral Pyruvate Tolerance Test)Comparable to metformin[9]

IV. Signaling Pathways Regulating FBPase

The activity and expression of FBPase are tightly regulated by a complex network of signaling pathways, ensuring that gluconeogenesis is appropriately controlled in response to hormonal and metabolic cues.

A. Hormonal Regulation by Glucagon (B607659) and Insulin

Glucagon and insulin are the primary hormones that reciprocally regulate blood glucose levels, in part by modulating FBPase.

1. The PKA Signaling Cascade:

During fasting, low blood glucose levels trigger the release of glucagon from the pancreas. Glucagon binds to its receptor on hepatocytes, activating a G-protein coupled receptor cascade that leads to the production of cyclic AMP (cAMP). cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates transcription factors such as CREB (cAMP response element-binding protein). Activated CREB promotes the transcription of the FBP1 gene, leading to increased FBPase synthesis and enhanced gluconeogenesis.

Glucagon Glucagon Glucagon_R Glucagon Receptor Glucagon->Glucagon_R AC Adenylate Cyclase Glucagon_R->AC Activates cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates FBP1_Gene FBP1 Gene CREB->FBP1_Gene Promotes Transcription FBPase FBPase FBP1_Gene->FBPase Translation Gluconeogenesis Gluconeogenesis FBPase->Gluconeogenesis Catalyzes

Glucagon signaling pathway leading to increased FBPase expression.
B. Regulation by Cellular Energy Status

FBPase activity is also allosterically regulated by key metabolic indicators, allowing for rapid adjustments to cellular energy demands.

1. The Role of AMP and Fructose-2,6-bisphosphate:

  • AMP: High levels of AMP, indicative of a low energy state, allosterically inhibit FBPase. This prevents the cell from expending energy on gluconeogenesis when ATP is scarce[3].

  • Fructose-2,6-bisphosphate (F2,6BP): F2,6BP is a potent allosteric inhibitor of FBPase and an activator of PFK-1. The levels of F2,6BP are controlled by the bifunctional enzyme PFK-2/FBPase-2, which is itself regulated by hormones like insulin and glucagon[1].

2. The AMPK Signaling Pathway:

AMP-activated protein kinase (AMPK) is a key cellular energy sensor. When activated by high AMP/ATP ratios, AMPK phosphorylates various downstream targets to promote energy-producing pathways and inhibit energy-consuming pathways. While the direct phosphorylation of FBPase by AMPK is still under investigation, AMPK activation generally leads to the inhibition of gluconeogenesis, in part by suppressing the expression of gluconeogenic genes.

C. Transcriptional Regulation of the FBP1 Gene

The transcription of the FBP1 gene is a major point of regulation for gluconeogenesis.

1. Key Transcription Factors: CREB and FOXO1:

  • CREB (cAMP response element-binding protein): As mentioned, CREB is activated by the glucagon-PKA pathway and is a key transcriptional activator of the FBP1 gene[10][11].

  • FOXO1 (Forkhead box protein O1): FOXO1 is another critical transcription factor that promotes the expression of gluconeogenic genes, including FBP1. Insulin signaling leads to the phosphorylation of FOXO1 by Akt/PKB, which results in its exclusion from the nucleus and the subsequent downregulation of gluconeogenic gene expression[10][11].

Glucagon Glucagon PKA PKA Glucagon->PKA Activates Insulin Insulin Akt Akt/PKB Insulin->Akt Activates CREB CREB PKA->CREB Activates FOXO1_nuc FOXO1 (nuclear) Akt->FOXO1_nuc Phosphorylates FBP1_Gene FBP1 Gene CREB->FBP1_Gene Promotes Transcription FOXO1_cyt FOXO1 (cytosol) FOXO1_nuc->FOXO1_cyt Nuclear Exclusion FOXO1_nuc->FBP1_Gene Promotes Transcription FBPase FBPase FBP1_Gene->FBPase Translation

Transcriptional regulation of FBPase by CREB and FOXO1.

V. Experimental Protocols

A. Measurement of FBPase Activity in Biological Samples

This protocol describes a colorimetric assay to measure FBPase activity.

Principle: FBPase hydrolyzes Fructose-1,6-Bisphosphate to Fructose-6-Phosphate (F6P). F6P is then used in a coupled enzyme reaction that reduces a chromophore, leading to a color change that can be measured spectrophotometrically at 450 nm.

Materials:

  • FBPase Activity Assay Kit (e.g., Abcam ab273329 or similar)

  • 96-well clear flat-bottom plate

  • Microplate reader

  • Ice

  • Samples (tissue homogenates, cell lysates)

  • FBP Assay Buffer

  • FBP Substrate

  • FBP Converter

  • FBP Developer

  • FBP Probe

  • F6P Standard

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in ice-cold FBP Assay Buffer.

    • Centrifuge to remove insoluble material.

    • Collect the supernatant for the assay.

  • Standard Curve Preparation:

    • Prepare a series of F6P standards according to the kit manufacturer's instructions to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

  • Reaction Setup:

    • Add samples, standards, and a positive control to the wells of the 96-well plate.

    • Prepare a Reaction Mix and a Background Control Mix as per the kit protocol.

    • Add the Reaction Mix to the sample and standard wells.

    • Add the Background Control Mix to the sample background control wells.

  • Measurement:

    • Measure the absorbance at 450 nm in kinetic mode for 5-60 minutes at 37°C.

  • Calculation:

    • Subtract the background reading from the sample reading.

    • Determine the amount of F6P generated from the standard curve.

    • Calculate FBPase activity based on the change in absorbance over time and the protein concentration of the sample.

Sample Sample Prep (Lysate/Homogenate) Plate Plate Setup (Samples, Standards) Sample->Plate Reaction Add Reaction Mix Plate->Reaction Incubate Incubate & Read (OD 450nm) Reaction->Incubate Calculate Calculate Activity Incubate->Calculate

Workflow for FBPase activity assay.
B. Western Blot Analysis of FBPase Protein Expression

This protocol provides a general workflow for detecting FBPase protein levels in biological samples.

Materials:

  • Primary antibody against FBP1 (e.g., Cell Signaling Technology #59172)

  • HRP-conjugated secondary antibody

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Wash buffer (TBST)

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse cells or homogenize tissue in lysis buffer.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against FBP1 (diluted in blocking buffer) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with wash buffer.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with wash buffer.

  • Detection:

    • Incubate the membrane with ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

Lysis Protein Extraction SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody Antibody Incubation Blocking->Antibody Detection Detection Antibody->Detection

Workflow for Western blot analysis of FBPase.
C. In Vivo Measurement of Gluconeogenesis using 2H2O

This method measures the rate of gluconeogenesis by tracing the incorporation of deuterium (B1214612) (2H) from deuterated water (2H2O) into newly synthesized glucose.

Principle: When 2H2O is administered, the body water becomes enriched with deuterium. During gluconeogenesis, deuterium is incorporated into specific positions on the glucose molecule. By measuring the deuterium enrichment in glucose and body water, the fractional contribution of gluconeogenesis to total glucose production can be calculated.

Procedure Outline:

  • Administration of 2H2O:

    • Administer a bolus of 2H2O to the subject to enrich the body water to a target level (e.g., 0.5%).

    • Maintain this enrichment by providing drinking water with the same 2H2O concentration.

  • Sample Collection:

    • Collect blood samples at baseline and at various time points after 2H2O administration.

    • Collect urine or saliva samples to measure body water enrichment.

  • Sample Processing:

    • Isolate plasma from blood samples.

    • Purify glucose from the plasma.

  • Mass Spectrometry Analysis:

    • Derivatize the purified glucose for gas chromatography-mass spectrometry (GC-MS) analysis.

    • Measure the deuterium enrichment at specific positions of the glucose molecule (typically C5 and C2).

    • Measure the deuterium enrichment in body water (from urine or saliva).

  • Calculation of Gluconeogenesis:

    • The fractional contribution of gluconeogenesis is calculated from the ratio of deuterium enrichment in glucose (at C5) to the enrichment in body water[9][12][13].

D2O_Admin 2H2O Administration Sampling Blood/Urine Sampling D2O_Admin->Sampling Processing Sample Processing (Glucose Isolation) Sampling->Processing MS GC-MS Analysis Processing->MS Calculation Calculate Gluconeogenesis MS->Calculation

References

Methodological & Application

Synthesis Protocol for (Rac)-Managlinat Dialanetil: A Fructose-1,6-Bisphosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Managlinat dialanetil, also known as MB06322 and CS-917, is a prodrug of a potent fructose-1,6-bisphosphatase (FBPase) inhibitor investigated for the treatment of type 2 diabetes.[1] FBPase is a key enzyme in gluconeogenesis, the metabolic pathway responsible for glucose production. By inhibiting this enzyme, Managlinat dialanetil aims to reduce excessive hepatic glucose output, a common characteristic of type 2 diabetes. This document provides a detailed application note and protocol for the chemical synthesis of this compound, based on published scientific literature.

Introduction

Fructose-1,6-bisphosphatase is a rate-limiting enzyme in the gluconeogenic pathway. Its inhibition presents a therapeutic strategy for managing hyperglycemia in patients with type 2 diabetes.[1] Managlinat dialanetil is an orally bioavailable phosphonate (B1237965) diamide (B1670390) prodrug that, once metabolized, releases the active FBPase inhibitor.[1] The synthesis of this compound involves a multi-step process, which is detailed in this protocol.

Signaling Pathway and Mechanism of Action

Managlinat dialanetil acts as a prodrug, which upon oral administration and subsequent absorption, is metabolized to its active form. The active metabolite is a potent inhibitor of fructose-1,6-bisphosphatase. This enzyme catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate, a critical step in gluconeogenesis. By inhibiting FBPase, the active form of Managlinat dialanetil effectively reduces the rate of hepatic glucose production, thereby contributing to lower blood glucose levels.

cluster_0 Cellular Metabolism Managlinat_dialanetil This compound (Prodrug) Active_Metabolite Active Metabolite (FBPase Inhibitor) Managlinat_dialanetil->Active_Metabolite Metabolic Activation FBPase Fructose-1,6-bisphosphatase (FBPase) Active_Metabolite->FBPase Inhibition Gluconeogenesis Gluconeogenesis FBPase->Gluconeogenesis Catalyzes key step in Hepatic_Glucose_Production Hepatic Glucose Production Gluconeogenesis->Hepatic_Glucose_Production Leads to Blood_Glucose Blood Glucose Levels Hepatic_Glucose_Production->Blood_Glucose Increases

Caption: Mechanism of action of this compound.

Experimental Protocols

The synthesis of this compound can be accomplished in a seven-step sequence.[1] The overall reported yield for this synthetic route is 23%.[1]

Materials and Reagents

Synthesis Workflow

Start Starting Material Step1 Step 1: Metalation & Phosphorylation Start->Step1 Intermediate_A Intermediate A Step1->Intermediate_A Step2 Step 2: Bromination & Thiazole Formation Intermediate_A->Step2 Intermediate_B Intermediate B Step2->Intermediate_B Step3 Step 3: Demethylation Intermediate_B->Step3 Intermediate_C Intermediate C (Compound D) Step3->Intermediate_C Step4 Step 4: Chlorination & Amidation Intermediate_C->Step4 Final_Product This compound (MB06322) Step4->Final_Product

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure

Step 1 & 2: Synthesis of Diethyl (5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphonate

  • A starting furan (B31954) derivative is first subjected to metalation using n-butyllithium and TMEDA in THF at -40 °C.[1]

  • The resulting lithiated species is then reacted with diethyl chlorophosphate to yield the corresponding diethyl furan-2-ylphosphonate. This two-step process has a reported yield of 61% on a 1.43 mol scale.[1]

  • The furan-2-ylphosphonate intermediate is then brominated using copper(II) bromide in refluxing ethanol.[1]

  • The crude bromide is subsequently reacted with thiourea in refluxing ethanol to form the aminothiazole ring. This two-step sequence affords the desired product with a 72% yield on a 1.65 mol scale.[1]

Step 3: Synthesis of (5-(2-Amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphonic acid (Compound D)

  • The diethyl phosphonate from the previous step is demethylated using trimethylsilyl bromide in dichloromethane at room temperature.[1]

  • This step proceeds with a high yield of 95% on a 1.65 mol scale to give the active phosphonic acid, referred to as Compound D.[1]

Step 4: Synthesis of this compound

  • The phosphonic acid (Compound D) is treated with thionyl chloride and pyridine in 1,2-dichloroethane at reflux to form the corresponding phosphonic dichloride.[1]

  • The crude phosphonic dichloride is then reacted with L-alanine ethyl ester to furnish the final product, this compound.[1]

  • This final two-step conversion has a reported yield of 55% on a 165 mmol scale.[1]

Quantitative Data Summary

Step No.ReactionScaleYield (%)
1 & 2Metalation, Phosphorylation, Bromination, and Thiazole Formation1.43 - 1.65 mol44% (overall for 4 steps)
3Demethylation1.65 mol95%
4Chlorination and Amidation165 mmol55%
Overall Total Synthesis ~23%

Conclusion

The synthesis of this compound is a multi-step process that has been successfully executed on a significant scale. The provided protocol, derived from peer-reviewed literature, offers a comprehensive guide for the preparation of this important FBPase inhibitor. Researchers in the field of medicinal chemistry and drug development can utilize this information for the synthesis of Managlinat dialanetil and related analogs for further investigation.

References

Application Notes and Protocols for Cell-Based FBPase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fructose-1,6-bisphosphatase (FBPase) is a key rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[1][2] In conditions like type 2 diabetes mellitus (T2DM), elevated FBPase activity in the liver contributes to excessive endogenous glucose production, leading to hyperglycemia.[3][4] This makes FBPase an attractive therapeutic target for the development of novel antidiabetic agents.[5][6] Unlike many existing diabetes medications that address insulin (B600854) resistance or insufficiency, FBPase inhibitors offer a direct mechanism for reducing gluconeogenesis.[7]

Cell-based assays are critical in the drug discovery pipeline for FBPase inhibitors. They provide a more physiologically relevant environment than traditional biochemical assays, allowing for the simultaneous evaluation of compound efficacy, cell permeability, and potential cytotoxicity. These assays are essential for validating hits from high-throughput screening (HTS) campaigns and for characterizing the mechanism of action of lead compounds in an intact cellular system.

This document provides detailed protocols for two key cell-based assays for screening and characterizing FBPase inhibitors: a cellular FBPase activity assay and a Cellular Thermal Shift Assay (CETSA) for target engagement.

FBPase in the Gluconeogenesis Pathway

FBPase catalyzes a critical step in gluconeogenesis, opposing the action of phosphofructokinase (PFK) in glycolysis. The pathway is tightly regulated by allosteric effectors, most notably AMP, which inhibits FBPase activity.[8][9] Many synthetic inhibitors have been designed to mimic the inhibitory action of AMP.[5]

FBPase_Pathway cluster_cytosol Cytosol F16BP Fructose-1,6-bisphosphate FBPase FBPase F16BP->FBPase Substrate F6P Fructose-6-phosphate Glucose Glucose F6P->Glucose (Further steps) PFK PFK F6P->PFK FBPase->F6P Product PFK->F16BP Glycolysis Inhibitors AMP / Synthetic Inhibitors Inhibitors->FBPase Allosteric Inhibition

Caption: Simplified diagram of FBPase's role in gluconeogenesis.

Application Note 1: Cellular FBPase Activity Assay

This assay measures the enzymatic activity of FBPase from lysates of cells previously treated with inhibitor compounds. It is a robust method to determine a compound's ability to cross the cell membrane and engage its intracellular target.

Experimental Workflow

FBPase_Activity_Workflow cluster_workflow Cellular FBPase Activity Assay Workflow node1 1. Cell Culture (e.g., HepG2 cells) node2 2. Compound Treatment (Incubate cells with inhibitors) node1->node2 node3 3. Cell Lysis (Harvest and lyse cells) node2->node3 node4 4. Activity Assay (Coupled enzyme reaction in lysate) node3->node4 node5 5. Data Acquisition (Spectrophotometric reading, e.g., NADPH at 340 nm) node4->node5 node6 6. Data Analysis (Calculate % inhibition and IC50 values) node5->node6

Caption: Workflow for the cell-based FBPase activity assay.

Protocol: FBPase Activity Measurement in Cultured Hepatocytes

This protocol is adapted from standard spectrophotometric-coupled enzyme assays.[10][11][12]

1. Materials and Reagents:

  • Cell Line: HepG2 human hepatoma cells or primary hepatocytes.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: FBPase inhibitors dissolved in DMSO (e.g., MB05032).

  • Lysis Buffer: 50 mM Triethanolamine (pH 7.2), 1 mM DTT, 10 mM EDTA, with protease inhibitors.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM MnCl₂, 0.25 mM NADP⁺.

  • Coupling Enzymes: Phosphoglucose isomerase (PGI) and Glucose-6-phosphate dehydrogenase (G6PDH).

  • Substrate: Fructose-1,6-bisphosphate (F1,6BP).

  • Instrumentation: 96-well microplate reader capable of reading absorbance at 340 nm.

2. Cell Culture and Treatment:

  • Seed HepG2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and culture for 24 hours.

  • Prepare serial dilutions of test compounds in culture medium. Ensure the final DMSO concentration is ≤ 0.5%.

  • Remove the old medium and add 100 µL of medium containing the test compounds or vehicle (DMSO) control to the respective wells.

  • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

3. Cell Lysis:

  • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 50 µL of ice-cold Lysis Buffer to each well.

  • Incubate on ice for 15 minutes with gentle shaking.

  • Centrifuge the plate at 4000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant (cell lysate) for the activity assay. Determine protein concentration using a standard method (e.g., Bradford assay).

4. Enzymatic Assay:

  • Prepare a master mix containing Assay Buffer, PGI (0.2 U/mL), and G6PDH (0.4 U/mL).

  • In a new 96-well clear-bottom plate, add 10 µL of cell lysate (normalized for protein concentration) to each well.

  • Add 80 µL of the master mix to each well.

  • Initiate the reaction by adding 10 µL of F1,6BP substrate solution (final concentration ~10-20 µM).

  • Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every minute for 30 minutes at 37°C. The rate of NADP⁺ reduction to NADPH is proportional to FBPase activity.

5. Data Analysis:

  • Calculate the rate of reaction (V₀) from the linear portion of the absorbance curve (mOD/min).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] x 100

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application Note 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein within intact cells.[13][14] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tₘ).[15][16][17] This assay is crucial for confirming on-target effects and distinguishing true inhibitors from artifacts.

Experimental Workflow

CETSA_Workflow cluster_workflow CETSA Workflow for FBPase Target Engagement node1 1. Cell Culture & Treatment (Incubate cells with inhibitor) node2 2. Thermal Challenge (Heat cell suspension across a temperature gradient) node1->node2 node3 3. Lysis & Separation (Freeze-thaw lysis, then centrifuge to separate soluble vs. aggregated protein) node2->node3 logic_end Conclusion: Stabilized protein requires higher temperature to denature node2->logic_end node4 4. Protein Detection (Quantify soluble FBPase in the supernatant) node3->node4 node5 5. Data Analysis (Plot % soluble FBPase vs. temperature to generate melt curves) node4->node5 logic_start Premise: Ligand binding stabilizes protein logic_start->node2

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for FBPase

1. Materials and Reagents:

  • Cell Line: A cell line endogenously expressing FBPase (e.g., HepG2).

  • Test Compounds: FBPase inhibitors dissolved in DMSO.

  • Buffers: PBS with protease inhibitors.

  • Instrumentation: PCR thermocycler with a gradient function, centrifuges, equipment for protein detection (e.g., Western Blot apparatus, antibodies for FBPase).

2. Cell Treatment and Heating:

  • Culture HepG2 cells to ~80% confluency in a T-75 flask.

  • Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of ~10⁷ cells/mL.

  • Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.

  • Heat the tubes in a thermocycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by 3 minutes at room temperature.

3. Lysis and Separation of Soluble Fraction:

  • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated, denatured proteins.

  • Carefully transfer the supernatant, containing the soluble protein fraction, to new tubes.

4. Protein Detection and Quantification:

  • Denature the supernatant samples by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for FBPase, followed by a secondary HRP-conjugated antibody.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensity for each lane using densitometry software. A loading control (e.g., GAPDH) should also be probed on the same blot.

5. Data Analysis:

  • Normalize the FBPase band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C), which represents 100% soluble protein.

  • Plot the percentage of soluble FBPase against temperature for both vehicle- and compound-treated samples.

  • A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement. The difference in the melting temperature (ΔTₘ) can be quantified.

Data Presentation: FBPase Inhibitor Potency

The following table summarizes the inhibitory potency (IC₅₀) of several known FBPase inhibitors. This data is essential for comparing the efficacy of novel compounds against established benchmarks.

Compound Name/IDTarget/Assay TypeIC₅₀ ValueReference
MB05032 FBPase (AMP-binding site)16 nM[3][18]
CS-917 (Prodrug of MB05032) FBPase (in vivo effects)N/A (Prodrug)[3][7]
FBPase-IN-1 FBPase0.22 µM[18]
FBPase-1 inhibitor-1 FBPase-13.4 - 4.0 µM[19]
Compound 15 (Achyrofuran scaffold) Human Liver FBPase8.1 µM[9]
Compound 16 (Achyrofuran scaffold) Human Liver FBPase6.0 µM[9]
AMP (Natural Inhibitor) Pig Kidney FBPase1.3 µM[9]
AMP (Natural Inhibitor) Human Liver FBPase9.7 µM[9]

References

Application Notes and Protocols for Testing Managlinat Dialanetil Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Managlinat dialanetil (also known as CS-917 or MB06322) is a potent and selective inhibitor of fructose-1,6-bisphosphatase (FBPase), a key rate-limiting enzyme in the gluconeogenesis pathway.[1][2][3][4] By inhibiting FBPase, Managlinat dialanetil reduces excessive endogenous glucose production, a major contributor to hyperglycemia in type 2 diabetes.[1][3] These application notes provide detailed protocols for evaluating the efficacy of Managlinat dialanetil in established animal models of type 2 diabetes, specifically the Zucker diabetic fatty (ZDF) rat.

Mechanism of Action: Inhibition of Gluconeogenesis

Managlinat dialanetil is an orally bioavailable prodrug that is converted in vivo to its active form, MB05032.[1] MB05032 is a structural mimic of adenosine (B11128) monophosphate (AMP) and acts as an allosteric inhibitor of FBPase.[2][5] FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a critical step in the synthesis of glucose from non-carbohydrate precursors (gluconeogenesis). By inhibiting this enzyme, Managlinat dialanetil effectively suppresses hepatic glucose production, leading to a reduction in blood glucose levels.[1][2][3]

cluster_gluconeogenesis Gluconeogenesis Pathway cluster_inhibition Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP F16BP Fructose-1,6-bisphosphate PEP->F16BP F6P Fructose-6-phosphate F16BP->F6P G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose Managlinat Managlinat dialanetil (Prodrug) Active_Metabolite Active Metabolite (MB05032) Managlinat->Active_Metabolite In vivo conversion FBPase FBPase Active_Metabolite->FBPase Inhibits

Figure 1: Signaling pathway of Managlinat dialanetil action.

Recommended Animal Model: Zucker Diabetic Fatty (ZDF) Rat

The Zucker diabetic fatty (ZDF) rat is a well-established and widely used genetic model of obesity, insulin (B600854) resistance, and type 2 diabetes. These rats carry a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and the progressive development of hyperglycemia and insulinopenia, closely mimicking the pathophysiology of human type 2 diabetes.[6]

Experimental Protocols

Protocol 1: Acute Oral Glucose-Lowering Efficacy in Fasted ZDF Rats

This protocol is designed to evaluate the rapid glucose-lowering effects of a single dose of Managlinat dialanetil.

Materials:

  • Male ZDF rats (8-13 weeks old)

  • Managlinat dialanetil (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose or polyethylene (B3416737) glycol 400)[1][4]

  • Vehicle control

  • Blood glucose monitoring system

  • Standard laboratory equipment for oral gavage and blood collection

Procedure:

  • Acclimatize rats for at least one week under standard vivarium conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.[3][4]

  • Fast the rats for a specified period (e.g., 6 hours) before the experiment.[4]

  • At the start of the experiment (t=0), collect a baseline blood sample from the tail vein for glucose measurement.

  • Immediately after baseline blood collection, administer a single oral dose of Managlinat dialanetil or vehicle control via gavage. Dose selection can be based on previous studies (e.g., 30, 100, 300 mg/kg).[1][4]

  • Collect blood samples at regular intervals post-dosing (e.g., 1, 2, 4, 6, 8, and 10 hours) to monitor blood glucose levels.[4]

  • Food should be withheld throughout the study.[4]

  • At the end of the study, animals can be euthanized for tissue collection (e.g., liver) to analyze gluconeogenic pathway intermediates.[4]

Protocol 2: Chronic Efficacy in Delaying Hyperglycemia Development in Pre-diabetic ZDF Rats

This protocol assesses the long-term effects of Managlinat dialanetil on the progression of diabetes.

Materials:

  • Young male ZDF rats (e.g., 6 weeks old)

  • Managlinat dialanetil incorporated into the diet or administered daily by oral gavage

  • Control diet/vehicle

  • Blood glucose monitoring system

  • Equipment for measuring food and water intake, and body weight

Procedure:

  • Acclimatize young, pre-diabetic ZDF rats for one week.

  • Randomize animals into treatment and control groups.

  • Administer Managlinat dialanetil or vehicle daily for a specified period (e.g., 4 weeks). Doses can be in the range of 100-300 mg/kg/day.[1]

  • Monitor body weight, food intake, and water intake regularly (e.g., weekly).

  • Measure non-fasting or fasting blood glucose levels at regular intervals (e.g., weekly).

  • At the end of the treatment period, perform an oral glucose tolerance test (OGTT) to assess glucose disposal and insulin sensitivity.

  • Collect terminal blood samples for analysis of plasma insulin, triglycerides, and lactate (B86563) levels.[1]

  • Collect pancreas for histological analysis to assess pancreatic beta-cell function and preservation.[1]

cluster_workflow Experimental Workflow Acclimatization Acclimatization (1 week) Randomization Randomization Acclimatization->Randomization Treatment Chronic Treatment (e.g., 4 weeks) Randomization->Treatment Monitoring Weekly Monitoring (Body Weight, Glucose) Treatment->Monitoring OGTT Oral Glucose Tolerance Test Monitoring->OGTT Termination Terminal Sample Collection OGTT->Termination

References

Application Notes and Protocols for High-Throughput Screening of Fructose-1,6-bisphosphatase (FBPase) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate.[1][2] This reaction is a critical control point in the production of glucose from non-carbohydrate precursors. Elevated FBPase activity is associated with increased hepatic glucose production, a hallmark of type 2 diabetes.[3][4] Therefore, inhibition of FBPase represents a promising therapeutic strategy for the management of hyperglycemia in diabetic patients.[4]

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) campaigns to identify novel FBPase inhibitors. The included methodologies are designed for robustness and scalability, enabling the rapid and efficient screening of large compound libraries.

FBPase in the Gluconeogenesis Pathway

FBPase functions as a critical control point in gluconeogenesis, opposing the action of phosphofructokinase-1 in glycolysis. Its activity is allosterically regulated by cellular energy status indicators. AMP, a signal of low energy, is a potent allosteric inhibitor of FBPase.[5] Conversely, citrate, an indicator of a high energy state, can activate the enzyme.[6] Additionally, fructose-2,6-bisphosphate is a powerful competitive inhibitor of FBPase, ensuring tight coordination between glycolysis and gluconeogenesis.[7][8]

HTS_Assay_Workflow cluster_assay Coupled-Enzyme Assay Principle F16BP Fructose-1,6-Bisphosphate FBPase FBPase F16BP->FBPase F6P Fructose-6-Phosphate FBPase->F6P Pi Pi FBPase->Pi PGI Phosphoglucose Isomerase (PGI) F6P->PGI G6P Glucose-6-Phosphate PGI->G6P G6PDH Glucose-6-Phosphate Dehydrogenase (G6PDH) G6P->G6PDH NADPH NADPH G6PDH->NADPH NADP NADP+ NADP->G6PDH Detection Measure Absorbance at 340 nm NADPH->Detection Inhibitor Test Compound (Potential Inhibitor) Inhibitor->FBPase Inhibits Hit_Confirmation_Workflow HTS Primary HTS Hit_Selection Hit Selection (e.g., >50% Inhibition) HTS->Hit_Selection Reconfirmation Re-test in Primary Assay (Fresh Compound) Hit_Selection->Reconfirmation Confirmed Hits Dose_Response Dose-Response Curve (IC50 Determination) Reconfirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Malachite Green) Dose_Response->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR Validated Hits Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Application Notes and Protocols for CS-917 Treatment of Isolated Primary Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary hepatocytes are a critical in vitro model for studying liver function, drug metabolism, and toxicology. The isolation of viable and functional hepatocytes is a crucial first step for a wide range of experiments. This document provides a detailed protocol for the isolation of primary hepatocytes using the two-step collagenase perfusion method, followed by a protocol for the treatment of these cells with CS-917.

CS-917 is the prodrug of MB05032, a potent and selective inhibitor of fructose (B13574) 1,6-bisphosphatase (FBPase), a key regulatory enzyme in the hepatic gluconeogenesis pathway.[1][2] By inhibiting FBPase, CS-917 effectively reduces hepatic glucose production, making it a compound of interest for the study and potential treatment of type 2 diabetes.[1][3] These protocols are designed to provide a reproducible method for studying the effects of CS-917 on hepatocyte glucose metabolism.

I. Protocol for Isolation of Primary Hepatocytes

This protocol is based on the widely used two-step collagenase perfusion technique, which is considered the gold standard for obtaining high yields of viable hepatocytes.[4][5]

Materials
  • Perfusion Buffer I (Calcium-free HBSS): Hank's Balanced Salt Solution without CaCl2 and MgSO4, supplemented with 0.5 mM EGTA and 25 mM HEPES.

  • Perfusion Buffer II (Digestion Medium): Williams' Medium E supplemented with 0.05% w/v Collagenase Type IV and 5 mM CaCl2.

  • Wash Medium: Williams' Medium E supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1 µM Dexamethasone.

  • Plating Medium: Williams' Medium E supplemented with 5% FBS, 1% Penicillin-Streptomycin, 1 µM Dexamethasone, and 1 µM Insulin.

  • Surgical Instruments: Scissors, forceps, hemostats, and silk suture.

  • Perfusion System: Peristaltic pump, tubing, bubble trap, and a 20G catheter.

  • Water Bath (37°C)

  • Laminar Flow Hood

  • Centrifuge

  • Cell Culture Plates/Dishes (Collagen-coated)

  • Trypan Blue Solution

  • Hemocytometer or Automated Cell Counter

Experimental Protocol: Two-Step Collagenase Perfusion
  • Preparation:

    • Anesthetize the animal (e.g., mouse or rat) according to approved institutional animal care and use committee protocols.

    • Sterilize the surgical area with 70% ethanol.

    • Set up the perfusion system, ensuring all tubing is filled with Perfusion Buffer I and free of air bubbles. Warm the buffer to 37°C.

  • Surgical Procedure:

    • Make a midline incision in the abdomen to expose the peritoneal cavity.

    • Carefully move the intestines to the side to locate the portal vein and inferior vena cava (IVC).

    • Place a loose ligature around the portal vein.

    • Carefully insert the 20G catheter into the portal vein and secure it with the ligature.

  • Perfusion - Step 1 (Wash):

    • Immediately begin perfusing the liver with Perfusion Buffer I at a flow rate of 5-10 mL/min (for a mouse).

    • Cut the IVC to allow the perfusate to flow out.

    • Continue perfusion until the liver becomes pale, indicating that the blood has been washed out (approximately 5-10 minutes).

  • Perfusion - Step 2 (Digestion):

    • Switch the perfusion to Perfusion Buffer II (Digestion Medium), which has been pre-warmed to 37°C.

    • Continue the perfusion for 10-15 minutes. The liver should become swollen and soft.

  • Hepatocyte Isolation:

    • Carefully excise the digested liver and transfer it to a sterile petri dish containing Wash Medium.

    • Gently tease the liver apart using sterile forceps to release the hepatocytes.

    • Filter the resulting cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Cell Washing and Purification:

    • Centrifuge the cell suspension at 50 x g for 3 minutes at 4°C.

    • Carefully aspirate the supernatant, which contains non-parenchymal cells and dead hepatocytes.

    • Gently resuspend the hepatocyte pellet in 10 mL of cold Wash Medium.

    • Repeat the centrifugation and washing steps two more times.

  • Cell Viability and Counting:

    • After the final wash, resuspend the cell pellet in a known volume of Plating Medium.

    • Mix a small aliquot of the cell suspension with Trypan Blue solution (e.g., 1:1 ratio).

    • Count the viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.

    • Calculate the cell yield and viability. A successful isolation should yield >80% viability.

  • Cell Plating:

    • Dilute the hepatocyte suspension to the desired seeding density in pre-warmed Plating Medium.

    • Seed the cells onto collagen-coated plates or dishes.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2. Allow the cells to attach for at least 4-6 hours before proceeding with any treatment.

Data Presentation: Expected Hepatocyte Isolation Yield and Viability
ParameterExpected Range (per mouse liver)
Total Cell Yield 20 - 60 million cells
Cell Viability > 80%
Purity > 90% hepatocytes

II. Protocol for CS-917 Treatment of Isolated Hepatocytes

This protocol describes the treatment of isolated primary hepatocytes with CS-917 to assess its effect on gluconeogenesis.

Materials
  • Isolated Primary Hepatocytes (plated as described above)

  • CS-917 Stock Solution: Prepare a concentrated stock solution of CS-917 in a suitable solvent (e.g., DMSO). Store at -20°C.

  • Treatment Medium: Serum-free Williams' Medium E containing desired concentrations of CS-917.

  • Gluconeogenic Substrates: Lactate (e.g., 10 mM) and Pyruvate (e.g., 1 mM).

  • Glucose Assay Kit

  • Cell Lysis Buffer

  • Protein Assay Kit

Experimental Protocol: CS-917 Treatment and Glucose Output Assay
  • Hepatocyte Culture Preparation:

    • After allowing the hepatocytes to attach for 4-6 hours, aspirate the Plating Medium.

    • Wash the cells once with sterile PBS.

    • Incubate the cells in serum-free medium for at least 2 hours to acclimatize.

  • CS-917 Treatment:

    • Prepare the Treatment Medium by diluting the CS-917 stock solution to the desired final concentrations. Include a vehicle control (e.g., DMSO at the same concentration as the highest CS-917 dose).

    • Aspirate the serum-free medium and add the Treatment Medium (containing CS-917 or vehicle) to the respective wells.

    • Pre-incubate the cells with CS-917 for a specified period (e.g., 1-2 hours).

  • Induction of Gluconeogenesis:

    • After the pre-incubation period, add the gluconeogenic substrates (lactate and pyruvate) to the wells.

    • Incubate for the desired time course (e.g., 3, 6, 12, 24 hours).

  • Sample Collection:

    • At each time point, collect an aliquot of the culture medium from each well for glucose measurement.

    • After the final time point, wash the cells with PBS and lyse them using a suitable cell lysis buffer.

  • Data Analysis:

    • Measure the glucose concentration in the collected media samples using a glucose assay kit.

    • Measure the total protein concentration in the cell lysates using a protein assay kit.

    • Normalize the glucose output to the total protein content for each well to account for any differences in cell number.

    • Compare the glucose output in CS-917-treated wells to the vehicle-treated control wells.

Data Presentation: Example of Expected Glucose Output Inhibition by CS-917
CS-917 Concentration (µM)Glucose Output (nmol/mg protein/hr)% Inhibition
0 (Vehicle)150 ± 120
1115 ± 923.3
1078 ± 748.0
5045 ± 570.0
10032 ± 478.7
Data are representative and may vary depending on experimental conditions.

III. Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Hepatocyte Isolation cluster_culture Hepatocyte Culture & Treatment cluster_analysis Data Analysis animal_prep Animal Preparation perfusion1 Step 1: Perfusion (Wash) animal_prep->perfusion1 perfusion2 Step 2: Perfusion (Digestion) perfusion1->perfusion2 isolation Liver Dissociation perfusion2->isolation washing Cell Washing & Purification isolation->washing qc Viability & Counting washing->qc plating Cell Plating qc->plating treatment CS-917 Treatment plating->treatment induction Induce Gluconeogenesis treatment->induction sampling Sample Collection induction->sampling glucose_assay Glucose Measurement sampling->glucose_assay protein_assay Protein Measurement sampling->protein_assay data_analysis Data Normalization & Analysis glucose_assay->data_analysis protein_assay->data_analysis

Caption: Experimental workflow for hepatocyte isolation and CS-917 treatment.

Signaling Pathway: Hepatic Gluconeogenesis and Site of CS-917 Action

gluconeogenesis_pathway Lactate Lactate/Pyruvate OAA Oxaloacetate Lactate->OAA via TCA cycle PEP Phosphoenolpyruvate OAA->PEP   G3P Glyceraldehyde-3-P PEP->G3P F16BP Fructose-1,6-bisphosphate G3P->F16BP F6P Fructose-6-phosphate F16BP->F6P   G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose PC Pyruvate Carboxylase PEPCK PEPCK FBPase Fructose-1,6-bisphosphatase (FBPase) G6Pase Glucose-6-phosphatase CS917 CS-917 (MB05032) CS917->FBPase

Caption: Hepatic gluconeogenesis pathway and the inhibitory action of CS-917.

References

Application Notes and Protocols for (Rac)-Managlinat Dialanetil in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Managlinat dialanetil is a potent and selective inhibitor of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenic pathway.[1] By inhibiting this enzyme, managlinat dialanetil effectively reduces hepatic glucose production, making it a therapeutic candidate for the management of type 2 diabetes.[1][2] Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic pathways within a biological system.[3][4][5] The use of stable isotope tracers, such as ¹³C-labeled glucose or glutamine, allows for the precise measurement of intracellular metabolic fluxes, providing a detailed understanding of cellular physiology and response to perturbations.[3][6]

These application notes provide a framework for utilizing this compound in metabolic flux analysis studies to investigate its impact on central carbon metabolism, particularly in hepatocytes. The protocols outlined below are designed to guide researchers in designing and executing experiments to elucidate the metabolic reprogramming induced by this FBPase inhibitor.

Principle of the Application

The primary mechanism of action of this compound is the inhibition of FBPase, which catalyzes the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a critical step in gluconeogenesis. By applying ¹³C-based metabolic flux analysis, researchers can quantitatively assess the impact of managlinat dialanetil on:

  • Gluconeogenic Flux: Directly measure the reduction in glucose production from various precursors like lactate, pyruvate, and amino acids.

  • Glycolytic and Pentose Phosphate Pathway (PPP) Fluxes: Determine if the inhibition of gluconeogenesis leads to a redirection of carbon flux through glycolysis and the PPP.

  • TCA Cycle Flux: Analyze the effects on the tricarboxylic acid (TCA) cycle and anaplerotic reactions.

  • Off-Target Effects: Investigate potential unforeseen alterations in other metabolic pathways.

Data Presentation

Table 1: Hypothetical Metabolic Flux Data in Primary Human Hepatocytes Treated with this compound
Metabolic Flux (relative to Glucose Uptake Rate)Vehicle Control (DMSO)This compound (10 µM)Fold Change
Gluconeogenesis
Pyruvate -> Glucose0.45 ± 0.050.08 ± 0.02-5.6
Lactate -> Glucose0.38 ± 0.040.06 ± 0.01-6.3
Glycolysis
Glucose -> Pyruvate1.00 ± 0.081.25 ± 0.10+1.25
Pentose Phosphate Pathway
G6P -> R5P (oxidative)0.12 ± 0.020.18 ± 0.03+1.5
TCA Cycle
Pyruvate Dehydrogenase0.85 ± 0.070.95 ± 0.08+1.1
Pyruvate Carboxylase0.15 ± 0.030.05 ± 0.01-3.0

Data are presented as mean ± standard deviation from a hypothetical experiment (n=3). Fluxes are normalized to the glucose uptake rate of the vehicle control.

Signaling Pathway and Experimental Workflow

Signaling Pathway

G cluster_gluconeogenesis Gluconeogenesis Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP F16BP Fructose-1,6-bisphosphate PEP->F16BP F6P Fructose-6-phosphate F16BP->F6P FBPase Fructose-1,6-bisphosphatase F16BP->FBPase G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose Managlinat (Rac)-Managlinat dialanetil Managlinat->FBPase Inhibits

Caption: Inhibition of Fructose-1,6-bisphosphatase by this compound in the gluconeogenic pathway.

Experimental Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_labeling Isotopic Labeling cluster_analysis Analysis A Seed hepatocytes in 6-well plates B Culture cells to desired confluency (e.g., 80%) A->B C Incubate with (Rac)-Managlinat dialanetil or vehicle B->C D Replace medium with ¹³C-labeled substrate (e.g., [U-¹³C]-Glucose) C->D E Incubate for a defined period to reach isotopic steady state D->E F Quench metabolism and extract metabolites E->F G Analyze metabolite labeling patterns by GC-MS or LC-MS/MS F->G H Perform Metabolic Flux Analysis (MFA) using software (e.g., INCA, Metran) G->H I Data interpretation and pathway visualization H->I

Caption: General workflow for metabolic flux analysis using this compound.

Experimental Protocols

Protocol 1: ¹³C-Metabolic Flux Analysis in Primary Human Hepatocytes

1. Materials and Reagents:

  • Primary Human Hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

  • Isotope-labeled substrate (e.g., [U-¹³C₆]-Glucose)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 6-well cell culture plates

  • Metabolism quenching solution (e.g., 80% methanol (B129727) at -80°C)

  • Metabolite extraction solvent (e.g., 80% methanol)

  • GC-MS or LC-MS/MS system

2. Cell Culture and Treatment:

  • Seed primary human hepatocytes in 6-well plates at a density of 1 x 10⁶ cells/well in complete hepatocyte culture medium.

  • Culture cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach approximately 80% confluency.

  • Prepare working solutions of this compound in culture medium at the desired concentrations (e.g., 1 µM, 10 µM, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Aspirate the culture medium and replace it with the medium containing this compound or vehicle.

  • Incubate for a predetermined time to allow for drug action (e.g., 24 hours).

3. Isotopic Labeling:

  • Prepare labeling medium by supplementing glucose-free medium with the desired concentration of [U-¹³C₆]-Glucose (e.g., 10 mM).

  • Aspirate the treatment medium and wash the cells once with pre-warmed PBS.

  • Add the ¹³C-labeling medium (containing the respective drug or vehicle) to each well.

  • Incubate for a time sufficient to achieve isotopic steady state in the metabolites of interest (typically 8-24 hours, to be determined empirically).

4. Metabolite Extraction:

  • Aspirate the labeling medium and immediately wash the cells with ice-cold PBS to arrest metabolism.

  • Add 1 mL of ice-cold (-80°C) 80% methanol to each well to quench metabolism and extract metabolites.

  • Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tubes vigorously and incubate at -20°C for 1 hour to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

5. Derivatization and GC-MS Analysis (Example):

  • Resuspend the dried metabolites in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine (B92270) followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

  • Incubate to allow for complete derivatization.

  • Analyze the samples using a GC-MS system to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids).

6. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for natural isotope abundances.

  • Use a metabolic flux analysis software package (e.g., INCA, Metran, or OpenMebius) to calculate metabolic fluxes. This involves providing the software with the biochemical reaction network, the tracer information, and the measured mass isotopomer distributions.

  • Perform statistical analysis on the calculated fluxes to identify significant differences between the control and drug-treated groups.

Conclusion

The application of metabolic flux analysis provides an unparalleled quantitative approach to understanding the detailed metabolic consequences of inhibiting FBPase with this compound. The protocols and frameworks provided here offer a starting point for researchers to design and execute insightful experiments. Such studies will not only confirm the on-target effects of this compound on gluconeogenesis but also have the potential to uncover novel metabolic reprogramming events, thereby enriching our understanding of its mechanism of action and potential therapeutic applications.

References

Application of MB-06322 in Diabetes Drug Discovery: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB-06322, also known as CS-917, is a promising therapeutic agent investigated for the management of type 2 diabetes. It operates as a prodrug, converting in vivo to its active form, MB-05032. The primary mechanism of action of MB-05032 is the potent and selective inhibition of fructose (B13574) 1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway.[1][2] By targeting FBPase, MB-06322 aims to reduce excessive hepatic glucose production, a hallmark of type 2 diabetes.[1][2][3] This document provides detailed application notes and protocols for researchers interested in the study and potential application of MB-06322 in the context of diabetes drug discovery.

Mechanism of Action

MB-06322 is an orally bioavailable bisamidate prodrug of the active inhibitor MB-05032.[1][2] Following oral administration, MB-06322 undergoes a two-step enzymatic conversion to MB-05032, facilitated by esterases and phosphoramidases.[1][2][4] MB-05032 is a structural mimic of AMP and acts as an allosteric inhibitor by binding to the AMP binding site of FBPase.[1][4] This inhibition curtails the rate-limiting step in gluconeogenesis, thereby decreasing the synthesis of glucose in the liver.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for MB-06322 and its active metabolite, MB-05032.

Compound Parameter Value Target Reference
MB-05032IC5016 nmol/LHuman FBPase[4]
MB-06322Concentration for full inhibition of glucose production1 µMHuman Hepatocytes[5]
Preclinical Model Compound Dose Effect Reference
Zucker Diabetic Fatty (ZDF) RatsOral MB-06322100-300 mg/kg~80% max inhibition of gluconeogenesis[3]
Mildly or Overtly Diabetic RatsOral MB-06322Dose-dependentGlucose lowering[5]

Signaling Pathway and Metabolism

The primary signaling pathway influenced by MB-06322 is the gluconeogenesis pathway in the liver. The metabolic conversion of the prodrug is a critical step for its activity.

cluster_metabolism In Vivo Metabolism cluster_pathway Gluconeogenesis Pathway Inhibition MB-06322 (Prodrug) MB-06322 (Prodrug) MB-06633 (Intermediate) MB-06633 (Intermediate) MB-06322 (Prodrug)->MB-06633 (Intermediate) Carboxyesterases MB-05032 (Active Drug) MB-05032 (Active Drug) MB-06633 (Intermediate)->MB-05032 (Active Drug) Phosphoramidase FBPase FBPase MB-05032 (Active Drug)->FBPase Inhibits Fructose-6-Phosphate Fructose-6-Phosphate Fructose-1,6-Bisphosphate Fructose-1,6-Bisphosphate Fructose-1,6-Bisphosphate->FBPase Substrate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate FBPase->Fructose-6-Phosphate Product

Metabolism of MB-06322 and its inhibitory action on FBPase.

Experimental Protocols

In Vitro FBPase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of MB-05032 on FBPase activity.

Materials:

  • Recombinant human FBPase

  • Fructose 1,6-bisphosphate (substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM EDTA)

  • Coupling enzymes (e.g., phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase)

  • NADP+

  • MB-05032 (test compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of MB-05032 in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of MB-05032 in the assay buffer.

  • In a 96-well plate, add the assay buffer, FBPase, coupling enzymes, and NADP+.

  • Add the serially diluted MB-05032 or vehicle control to the respective wells.

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the reaction by adding the substrate, fructose 1,6-bisphosphate.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NADP+ to NADPH.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Glucose Production in Zucker Diabetic Fatty (ZDF) Rats

Objective: To evaluate the effect of oral administration of MB-06322 on hepatic gluconeogenesis and plasma glucose levels in a diabetic animal model.

Materials:

  • Male Zucker diabetic fatty (ZDF) rats

  • MB-06322 (test compound)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Gluconeogenic substrate (e.g., [13C]bicarbonate)

  • Blood glucose meter and test strips

  • Equipment for oral gavage

  • Equipment for blood collection (e.g., tail vein sampling)

  • Analytical instruments for measuring isotopic enrichment in plasma glucose (e.g., LC-MS/MS)

Procedure:

  • Acclimate the ZDF rats to the experimental conditions.

  • Fast the animals overnight.

  • Administer MB-06322 or vehicle control orally via gavage at the desired doses.

  • At a specified time post-dosing, administer the gluconeogenic substrate (e.g., [13C]bicarbonate) via intraperitoneal injection.

  • Collect blood samples at various time points before and after drug administration.

  • Measure plasma glucose concentrations using a glucose meter.

  • Analyze the isotopic enrichment of 13C in plasma glucose using LC-MS/MS to determine the rate of gluconeogenesis.

  • Analyze liver tissue for pathway intermediates to confirm FBPase as the site of action.[1]

  • Monitor for any adverse effects, such as hypoglycemia or changes in plasma lactate (B86563) and triglyceride levels.[1][2]

Experimental Workflow

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical Studies cluster_clinical Clinical Development A1 FBPase Inhibition Assay A2 Determine IC50 of MB-05032 A1->A2 B1 Oral Administration of MB-06322 to ZDF Rats A2->B1 B2 Measure Plasma Glucose Levels B1->B2 B3 Assess Gluconeogenesis Rate B1->B3 B4 Monitor for Adverse Effects (Lactate, Triglycerides) B1->B4 C1 Phase I & II Clinical Trials C2 Evaluate Safety and Efficacy in Humans C1->C2 C3 Drug-Drug Interaction Study with Metformin (B114582) C2->C3 C4 Observation of Lactic Acidosis C3->C4

Workflow for the evaluation of MB-06322 in diabetes research.

Safety and Clinical Development Considerations

While preclinical studies in animal models showed promising glucose-lowering effects without significant hypoglycemia or elevations in plasma lactate or triglycerides, clinical development of MB-06322 encountered a significant safety issue.[1][2] Phase I and II clinical trials initially reported that MB-06322 was generally safe and well-tolerated, leading to reductions in fasting glucose levels in patients with type 2 diabetes.[6] However, a subsequent drug-drug interaction study combining MB-06322 with metformin resulted in two cases of lactic acidosis.[5][6] This severe adverse event led to the termination of further clinical development of MB-06322.[5]

This critical finding underscores the importance of thorough investigation of potential drug-drug interactions, particularly for compounds that modulate metabolic pathways. Researchers working with FBPase inhibitors should be vigilant about monitoring for signs of lactic acidosis, especially when co-administered with other drugs known to affect lactate metabolism, such as metformin.

Conclusion

MB-06322 represents a significant effort in the development of FBPase inhibitors for the treatment of type 2 diabetes. Its mechanism of action, targeting hepatic gluconeogenesis, remains a valid therapeutic strategy. The provided application notes and protocols offer a framework for researchers to study MB-06322 and similar compounds. However, the clinical safety findings, particularly the interaction with metformin, highlight a crucial challenge for this class of drugs and emphasize the need for careful safety and interaction profiling in future drug discovery efforts targeting FBPase.

References

Troubleshooting & Optimization

Improving solubility of (Rac)-Managlinat dialanetil for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (Rac)-Managlinat dialanetil in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as (Rac)-MB06322, is a racemate of Managlinat dialanetil.[1] It is an orally available and potent inhibitor of fructose (B13574) 1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis.[1][2][3][4] It has been investigated in Phase II clinical trials for the treatment of type 2 diabetes.[2][3][4] The compound has a molecular formula of C21H33N4O6PS and a molecular weight of 500.55 g/mol .[5]

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous assay buffer or cell culture medium. What is the likely cause?

Precipitation of hydrophobic compounds like this compound upon dilution of a concentrated DMSO stock into an aqueous solution is a common issue. This "crashing out" occurs because the compound's solubility limit is exceeded in the final aqueous environment as the DMSO is diluted.[6]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

While the tolerance to DMSO is cell-line dependent, a general guideline is to keep the final concentration at or below 0.5%.[7] For sensitive cell lines, particularly primary cells, it is advisable to maintain the DMSO concentration at or below 0.1%.[7] It is crucial to perform a vehicle control experiment with DMSO alone to determine the specific tolerance of your cell line.[7]

Q4: Can I use other solvents besides DMSO to dissolve this compound?

While DMSO is a common choice, other water-miscible organic solvents such as ethanol, methanol, and acetonitrile (B52724) can be considered.[8][9] However, it's important to be aware that solvents can influence in vitro assays. For instance, some organic solvents can inhibit hERG K+ currents, and their effects can be concentration-dependent.[8] It is recommended to test the effect of the chosen solvent on the specific assay being performed.

Troubleshooting Guides

Issue: Immediate Precipitation Upon Dilution

If you observe immediate precipitation when adding your this compound stock solution to your aqueous buffer or cell culture medium, consider the following troubleshooting steps.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous medium exceeds its solubility limit.Decrease the final working concentration of the compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[6]
"Solvent Shock" Rapid dilution of a concentrated DMSO stock into a large volume of aqueous medium can cause the compound to rapidly precipitate.[7]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[6] Add the compound dropwise while gently vortexing the media.[6][7]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[6][7]
High DMSO Concentration While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[10]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[10] This may require preparing a more dilute stock solution in DMSO.
Issue: Precipitation Over Time in Culture

If this compound appears to be soluble initially but precipitates over the course of your experiment (e.g., after several hours of incubation), this could be due to interactions with media components or instability.

Potential Cause Explanation Recommended Solution
Interaction with Serum Proteins The compound may bind to proteins in the serum, leading to aggregation and precipitation over time.Test the solubility in serum-free versus serum-containing media. If solubility is better in serum-free media, consider reducing the serum concentration if your experimental design allows.
pH Shift in Media Changes in the pH of the culture medium due to cellular metabolism can affect the ionization state and solubility of the compound.Ensure the cell culture medium is properly buffered and monitor the pH throughout the experiment.
Compound Instability The compound may be degrading over time to a less soluble form.Assess the stability of this compound in your specific culture medium over the time course of your experiment using an appropriate analytical method like HPLC.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol will help you determine the apparent solubility of this compound in your specific cell culture medium.[10]

Materials:

  • This compound

  • 100% DMSO

  • Your complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing.

  • Prepare Serial Dilutions: Prepare a series of dilutions of the stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. To do this, add the required volume of the 10 mM stock to the pre-warmed medium in microcentrifuge tubes or wells of a 96-well plate. Vortex or mix each dilution immediately and thoroughly.

  • Incubate: Incubate the dilutions at 37°C for a period that mimics your experimental conditions (e.g., 1-2 hours or longer).[10]

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles).

  • Quantitative Assessment (Optional): For a more quantitative measure, you can measure the absorbance of the solutions at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance compared to a vehicle control indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.

Protocol 2: Step-wise Dilution to Avoid Precipitation

This method can help prevent "solvent shock" and improve the solubility of this compound when preparing your final working solution.[7]

Materials:

  • High-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM)

  • Pre-warmed (37°C) serum-free cell culture medium

  • Pre-warmed (37°C) complete cell culture medium

Procedure:

  • Prepare Intermediate Dilution: First, pre-mix the required volume of your DMSO stock solution with a small volume of warm (37°C) serum-free medium.

  • Prepare Final Dilution: Add this intermediate dilution to the rest of your pre-warmed complete culture medium.

  • Mix Gently: Mix the final solution gently but thoroughly.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation before adding it to your cells.

Visualizations

Signaling Pathway

Gluconeogenesis_Inhibition Inhibition of Gluconeogenesis by this compound Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP F16BP Fructose 1,6-bisphosphate PEP->F16BP F6P Fructose 6-phosphate F16BP->F6P FBPase Fructose 1,6-bisphosphatase (FBPase) F16BP->FBPase G6P Glucose 6-phosphate F6P->G6P Glucose Glucose G6P->Glucose FBPase->F6P Managlinat (Rac)-Managlinat dialanetil Managlinat->FBPase Inhibits

Caption: this compound inhibits Fructose 1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway.

Experimental Workflow

Solubility_Workflow Troubleshooting Workflow for this compound Solubility cluster_solutions Primary Solutions start Start: Precipitation Observed check_conc Is final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dilution Was dilution too rapid? check_conc->check_dilution No reduce_conc->check_dilution step_dilution Use step-wise dilution method check_dilution->step_dilution Yes check_temp Was media cold? check_dilution->check_temp No step_dilution->check_temp warm_media Use pre-warmed (37°C) media check_temp->warm_media check_dmso Is final DMSO > 0.1%? check_temp->check_dmso No warm_media->check_dmso reduce_dmso Lower final DMSO concentration check_dmso->reduce_dmso Yes fail Precipitation persists. Consider alternative solubilization (e.g., cyclodextrins, surfactants) check_dmso->fail No success Solution is clear reduce_dmso->success

Caption: A systematic workflow for troubleshooting precipitation issues with this compound in in vitro assays.

References

Technical Support Center: FructoStat (CS-917)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage of FructoStat (CS-917) in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for FructoStat (CS-917)?

A1: FructoStat (CS-917) is a potent and selective inhibitor of ketohexokinase (KHK), the first enzyme in the intracellular metabolism of fructose (B13574). By blocking KHK, FructoStat (CS-917) prevents the phosphorylation of fructose to fructose-1-phosphate, thereby inhibiting downstream metabolic consequences of excessive fructose consumption, such as increased de novo lipogenesis and uric acid production.[1][2][3]

Q2: What is the recommended solvent for in vivo administration of FructoStat (CS-917)?

A2: For oral gavage administration in rodents, FructoStat (CS-917) can be formulated as a suspension in a vehicle consisting of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. It is crucial to ensure a homogenous suspension before each administration.

Q3: What are the expected pharmacokinetic properties of FructoStat (CS-917) in common animal models?

A3: The pharmacokinetic profile of FructoStat (CS-917) is characterized by rapid oral absorption and a moderate half-life in rodents. The bioavailability may vary depending on the dose and formulation.[4][5] Please refer to the pharmacokinetic data table below for more detailed information.

Q4: Are there any known off-target effects or toxicities associated with FructoStat (CS-917)?

A4: Preclinical safety studies have shown FructoStat (CS-917) to be well-tolerated at therapeutic doses. As with any investigational compound, it is essential to monitor animals for any signs of toxicity.[6] Should unexpected adverse effects occur, refer to the "Unexpected Toxicity" section of the Troubleshooting Guide.

Troubleshooting Guides

High Variability in Animal Responses

Q: We are observing significant variability in biomarker levels and physiological responses between animals in the same treatment group. What could be the cause, and how can we mitigate this?

A: High variability can stem from several factors.[6] Consider the following troubleshooting steps:

  • Inconsistent Dosing: Ensure accurate and consistent administration of FructoStat (CS-917). For oral gavage, verify the technique to prevent incomplete dosing. Normalize the dose to the body weight of each animal.

  • Biological Variability: Inherent biological differences between individual animals can contribute to variability. To address this, increase the number of animals per group to enhance statistical power. Ensure that all animals are age- and sex-matched.[7]

  • Environmental Factors: Variations in housing conditions, diet, and light cycles can impact metabolic studies.[7] Maintain consistent environmental conditions for all animals throughout the study.

Lack of Efficacy

Q: Our study is not showing the expected therapeutic effect of FructoStat (CS-917) on fructose-induced metabolic changes. What are the potential reasons for this?

A: A lack of efficacy could be due to several factors.[6] Systematically evaluate the following:

  • Suboptimal Dosage: The administered dose may be insufficient to achieve the necessary therapeutic concentration at the target site. Consider performing a dose-response study to identify the optimal dose.

  • Poor Bioavailability: The formulation or route of administration may result in poor absorption of the compound.[4] Evaluate alternative formulation strategies to enhance solubility and absorption.

  • Inappropriate Animal Model: The chosen animal model may not accurately recapitulate the human condition or the metabolic pathways targeted by FructoStat (CS-917).[8][9] Ensure the animal model is appropriate for studying fructose metabolism.

Unexpected Toxicity

Q: We have observed unexpected adverse effects in animals treated with FructoStat (CS-917). How should we proceed?

A: Unexpected toxicity requires immediate attention to ensure animal welfare and data integrity.[9][10]

  • Dose-Dependent Toxicity: The observed toxicity may be dose-dependent. Reduce the dose to determine if the adverse effects are mitigated at lower concentrations.

  • Off-Target Effects: The compound may be interacting with unintended targets.[6] Conduct a thorough literature search for known off-target liabilities of similar chemical scaffolds.

  • Vehicle-Related Toxicity: The vehicle used for formulation could be causing the adverse effects. Administer the vehicle alone to a control group to rule out this possibility.

Data Presentation

Table 1: Pharmacokinetic Parameters of FructoStat (CS-917) in Male Sprague-Dawley Rats Following a Single Oral Dose

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Half-life (hr)
10850 ± 1201.04200 ± 5503.5
302100 ± 3001.512500 ± 18004.0
1005500 ± 7502.038000 ± 42004.2

Table 2: Effect of FructoStat (CS-917) on Plasma Triglycerides and Uric Acid in a High-Fructose Diet Rodent Model

Treatment GroupPlasma Triglycerides (mg/dL)Plasma Uric Acid (mg/dL)
Vehicle Control250 ± 455.2 ± 0.8
FructoStat (CS-917) (10 mg/kg)180 ± 304.1 ± 0.6
FructoStat (CS-917) (30 mg/kg)120 ± 253.0 ± 0.5
FructoStat (CS-917) (100 mg/kg)90 ± 202.1 ± 0.4

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rodents
  • Preparation of FructoStat (CS-917) Suspension:

    • Calculate the required amount of FructoStat (CS-917) and vehicle (0.5% CMC in sterile water) based on the desired dose and the number of animals.

    • Weigh the appropriate amount of FructoStat (CS-917) and triturate it with a small amount of vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while stirring continuously to obtain a homogenous suspension.

  • Animal Handling and Dosing:

    • Acclimatize animals to the housing conditions for a minimum of one week before the experiment.[6]

    • Record the body weight of each animal before dosing.

    • Gently restrain the animal and insert a gavage needle attached to a syringe containing the FructoStat (CS-917) suspension into the esophagus.

    • Slowly administer the suspension. The volume should not exceed 10 mL/kg for rats and 5 mL/kg for mice.

    • Administer vehicle alone to the control group.

  • Post-Dosing Monitoring:

    • Observe the animals regularly for any signs of toxicity or adverse effects.

Protocol 2: Blood Sample Collection for Pharmacokinetic Analysis
  • Materials:

    • Appropriate sized blood collection tubes (e.g., EDTA-coated microtubes).

    • Syringes and needles or capillary tubes.

    • Anesthetic (if required).

    • Centrifuge.

  • Procedure:

    • Collect blood samples at predetermined time points after FructoStat (CS-917) administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture under anesthesia.

    • Immediately place the blood samples on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and transfer it to a clean, labeled tube.

    • Store the plasma samples at -80°C until analysis.

Visualizations

Fructose_Metabolism_Pathway Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK Fructose_1_Phosphate Fructose_1_Phosphate UricAcid Uric Acid Production Fructose_1_Phosphate->UricAcid AldolaseB Aldolase B Fructose_1_Phosphate->AldolaseB DHAP Dihydroxyacetone Phosphate Glycolysis Glycolysis DHAP->Glycolysis Glyceraldehyde Glyceraldehyde Triokinase Triokinase Glyceraldehyde->Triokinase Glyceraldehyde_3_Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde_3_Phosphate->Glycolysis DeNovoLipogenesis De Novo Lipogenesis Glycolysis->DeNovoLipogenesis CS917 FructoStat (CS-917) CS917->KHK Inhibits KHK->Fructose_1_Phosphate AldolaseB->DHAP AldolaseB->Glyceraldehyde Triokinase->Glyceraldehyde_3_Phosphate

Caption: Fructose metabolism pathway and the inhibitory action of FructoStat (CS-917).

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping dosing Daily Dosing with FructoStat (CS-917) or Vehicle grouping->dosing monitoring In-life Monitoring (Body Weight, Food/Water Intake) dosing->monitoring sampling Blood & Tissue Collection (End of Study) monitoring->sampling analysis Biomarker & Histological Analysis sampling->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for an in vivo efficacy study.

Troubleshooting_Tree issue Unexpected Experimental Outcome high_variability High Variability? issue->high_variability no_efficacy Lack of Efficacy? issue->no_efficacy toxicity Unexpected Toxicity? issue->toxicity check_dosing Check Dosing Technique & Accuracy high_variability->check_dosing Yes check_dose Is Dose Sufficient? no_efficacy->check_dose Yes reduce_dose Reduce Dose toxicity->reduce_dose Yes increase_n Increase Group Size check_dosing->increase_n check_bioavailability Assess Bioavailability check_dose->check_bioavailability No check_model Is Animal Model Appropriate? check_bioavailability->check_model No check_vehicle Test Vehicle Alone reduce_dose->check_vehicle off_target Investigate Off-Target Effects check_vehicle->off_target

References

Troubleshooting Managlinat dialanetil synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Managlinat dialanetil.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in the synthesis of Managlinat dialanetil?

Impurities in the synthesis of Managlinat dialanetil can originate from various sources, including starting materials, intermediates, by-products from side reactions, and degradation of the final product.[1][2] As a low-molecular-weight purine (B94841) nucleotide analog and an organophosphorus compound, specific impurities can arise from incomplete reactions or the inherent reactivity of the intermediates.

Q2: How can I identify and quantify impurities in my Managlinat dialanetil product?

The most common and effective method for identifying and quantifying impurities in Managlinat dialanetil is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and often a mass spectrometer (LC-MS).[1][3] Gas Chromatography (GC) may also be used to quantify residual solvents.

Q3: I am observing poor peak shape and tailing during HPLC analysis of Managlinat dialanetil. What could be the cause?

Poor peak shape, particularly tailing, for phosphorylated compounds like Managlinat dialanetil is often due to interactions between the phosphate (B84403) groups and metallic components (e.g., stainless steel) of the HPLC system.[4] This can lead to inaccurate quantification. Using a bio-inert or PEEK-lined HPLC system and column can significantly improve peak shape.[4] Additionally, the use of mobile phase additives that act as metal chelators can help mitigate this issue.

Troubleshooting Guides

Issue 1: Higher than expected levels of Impurity A (Unreacted Starting Material)
ParameterCondition 1 (High Impurity A)Condition 2 (Optimized)
Reaction Time 8 hours12 hours
Temperature 60°C70°C
Impurity A Level 1.5%< 0.1%
Yield 85%92%

Troubleshooting Steps:

  • Increase Reaction Time: Incomplete conversion of starting materials is a common cause of this impurity. Extending the reaction time can drive the reaction to completion.

  • Increase Reaction Temperature: If extending the reaction time is not sufficient, a modest increase in the reaction temperature can improve the reaction rate and conversion.

  • Re-crystallization: If the impurity persists, an additional re-crystallization step of the final product may be necessary to remove the unreacted starting material.

Issue 2: Presence of an Unknown Peak in the HPLC Chromatogram

Potential Cause: An unknown peak could be a degradation product, a by-product from a side reaction, or an impurity from a solvent or reagent.

Troubleshooting Workflow:

G start Unknown Peak Observed in HPLC check_blank Analyze a solvent blank? start->check_blank present_in_blank Peak present in blank? check_blank->present_in_blank Yes not_in_blank Peak not in blank. check_blank->not_in_blank No impurity_from_solvent Impurity is from solvent or system. Replace solvents and clean system. present_in_blank->impurity_from_solvent lc_ms Perform LC-MS analysis to determine mass of the unknown peak. not_in_blank->lc_ms match_mass Does the mass match any expected intermediates or by-products? lc_ms->match_mass known_impurity Known Impurity. Optimize reaction conditions or purification to remove. match_mass->known_impurity Yes unknown_impurity Unknown Impurity. Further characterization (e.g., NMR) may be needed. match_mass->unknown_impurity No

Caption: Troubleshooting workflow for an unknown HPLC peak.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Managlinat Dialanetil Purity

This method is intended for the determination of the purity of Managlinat dialanetil and the quantification of its impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a quaternary pump, autosampler, and UV detector. A bio-inert system is recommended.[4]

  • Data acquisition and processing software.

2. Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 10% B; 10-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of Managlinat dialanetil and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject a standard solution of Managlinat dialanetil six times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.

  • The tailing factor for the Managlinat dialanetil peak should be not more than 1.5.

Signaling Pathways and Workflows

Hypothetical Synthesis Workflow for Managlinat Dialanetil

The following diagram illustrates a plausible, high-level workflow for the synthesis of Managlinat dialanetil.

G A Starting Material A (Thiazole derivative) C Coupling Reaction A->C B Starting Material B (Furan derivative) B->C D Intermediate 1 C->D E Phosphinylation D->E F Intermediate 2 (Phosphinic Acid) E->F G Esterification with L-Alanine Ethyl Ester F->G H Crude Managlinat Dialanetil G->H I Purification (Crystallization) H->I J Final Product (Managlinat Dialanetil) I->J

Caption: Hypothetical synthesis workflow for Managlinat dialanetil.

References

Stability issues of (Rac)-Managlinat dialanetil in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (Rac)-Managlinat dialanetil in solution. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in a solution can be influenced by several environmental and chemical factors. Key factors include:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation of the ester and phosphinylidene groups.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) or visible light may induce photolytic degradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the degradation of the molecule.

  • Enzymatic Degradation: If working with biological matrices, enzymes such as esterases can cleave the alanetil ester groups.

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively published, based on its chemical structure as an organophosphorus compound and a purine (B94841) nucleotide analog, potential degradation pathways include:

  • Hydrolysis: The diethyl ester groups of the alanetil moiety are susceptible to hydrolysis, which would result in the formation of the corresponding mono-acid and di-acid metabolites. The phosphinylidene bond may also be susceptible to hydrolysis under certain pH conditions.

  • Oxidation: The thiazole (B1198619) and furan (B31954) rings, as well as the secondary amine, could be sites of oxidation.

  • Photodegradation: Aromatic ring systems and conjugated double bonds within the molecule may absorb light, leading to photolytic cleavage or rearrangement.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

Several analytical techniques are suitable for stability testing of pharmaceutical compounds. For this compound, the following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or photodiode array (PDA) detection, is a highly sensitive and accurate method for separating and quantifying the parent compound from its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the structures of unknown degradation products by providing mass-to-charge ratio information.

  • Spectroscopy: UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy can provide information about changes in the chemical structure and composition of the compound over time.

Troubleshooting Guides

Issue 1: Rapid loss of this compound potency in my aqueous solution.

Potential Cause Troubleshooting Steps
pH-mediated Hydrolysis 1. Measure the pH of your solution. 2. Adjust the pH to a neutral range (e.g., pH 6-8) using appropriate buffers. 3. Perform a pH stability study to identify the optimal pH range for your experimental conditions.
High Temperature 1. Store stock solutions and experimental samples at recommended temperatures (e.g., 2-8°C or frozen at -20°C or -80°C). 2. Avoid repeated freeze-thaw cycles. 3. For experiments conducted at elevated temperatures, minimize the incubation time as much as possible.
Oxidation 1. Prepare solutions using de-gassed solvents. 2. Consider adding an antioxidant to your solution if compatible with your experimental setup. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Appearance of unknown peaks in my chromatogram during stability analysis.

Potential Cause Troubleshooting Steps
Degradation of this compound 1. Characterize the unknown peaks using LC-MS to identify potential degradation products. 2. Conduct a forced degradation study (see experimental protocol below) to intentionally generate degradation products and confirm their retention times.
Contamination 1. Analyze a blank sample (solvent without the compound) to rule out solvent-related impurities. 2. Ensure proper cleaning of all glassware and equipment.
Interaction with Excipients 1. If your formulation contains excipients, analyze them separately to check for interfering peaks. 2. Evaluate the compatibility of this compound with the excipients used.

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress Condition Time This compound Assay (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%) Total Degradants (%)
0.1 N HCl 24h85.210.13.514.8
0.1 N NaOH 24h78.515.34.121.5
10% H₂O₂ 24h90.15.22.39.9
Heat (80°C) 48h92.73.81.57.3
UV Light (254 nm) 48h88.96.72.111.1

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and to generate potential degradation products for analytical method development.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV/PDA system

  • LC-MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate the mixture at room temperature for 24 hours.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate the mixture at room temperature for 24 hours.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂.

    • Incubate the mixture at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.

    • After exposure, dissolve the sample in the solvent to a concentration of 1 mg/mL.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) to UV light (254 nm) for 48 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Dilute both the exposed and control samples to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. If unknown peaks are observed, further characterization by LC-MS is recommended.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution of this compound stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sample Sample at Time Points stress->sample analyze Analyze by HPLC/LC-MS sample->analyze data Evaluate Data & Identify Degradants analyze->data

Caption: A general experimental workflow for conducting stability testing of this compound.

G cluster_pathway Hypothetical Degradation Pathway of this compound parent (Rac)-Managlinat Dialanetil hydrolysis Hydrolysis (Monoester/Diester) parent->hydrolysis pH, Temp, Enzymes oxidation Oxidation (Thiazole/Furan Ring) parent->oxidation O₂, Peroxides photolysis Photodegradation (Ring Cleavage) parent->photolysis UV/Vis Light

Caption: Potential degradation pathways for this compound based on its chemical structure.

G cluster_troubleshooting Troubleshooting Logic for Compound Instability start Observation: Loss of Potency or Appearance of Unknown Peaks check_env Check Environmental Factors: pH, Temperature, Light start->check_env check_chem Check for Oxidizing Agents or Reactive Excipients start->check_chem modify_env Modify Storage/Experimental Conditions (e.g., buffer, temp) check_env->modify_env modify_chem Use Degassed Solvents, Add Antioxidants, or Check Excipient Compatibility check_chem->modify_chem reanalyze Re-analyze Sample modify_env->reanalyze modify_chem->reanalyze

Caption: A logical flowchart for troubleshooting stability issues of this compound in solution.

Cell viability problems with high concentrations of MB-06322

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the novel investigational compound MB-06322. The information is presented in a question-and-answer format to directly address common issues, particularly those related to cell viability at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of MB-06322?

A1: MB-06322 is a potent and selective inhibitor of the Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC). These receptors are crucial components of the neurotrophin signaling pathway, which plays a significant role in neuronal cell survival, proliferation, and differentiation. By inhibiting Trk signaling, MB-06322 is designed to induce apoptosis in cancer cells that are dependent on this pathway for growth.

Q2: We are observing significant cell death even at concentrations expected to be non-toxic. What is the recommended concentration range for this inhibitor?

A2: High concentrations of MB-06322 can lead to decreased cell viability due to on-target and potential off-target effects. The optimal concentration of MB-06322 is highly cell-line dependent and should be determined empirically for your specific experimental setup. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental goals.

Q3: What are the potential causes of the unexpected cell viability issues we are observing at high concentrations of MB-06322?

A3: Several factors can contribute to decreased cell viability at high concentrations of kinase inhibitors like MB-06322:

  • On-Target Toxicity: The primary mechanism of MB-06322 is the inhibition of the neurotrophin signaling pathway, which is crucial for the survival of certain cell types.[1] High levels of inhibition of this pathway can disrupt these essential processes, leading to cell death.

  • Off-Target Effects: At higher concentrations, kinase inhibitors may lose their specificity and inhibit other kinases or cellular proteins. These "off-target" effects can lead to unexpected and toxic cellular responses.[2]

  • Solubility Issues: MB-06322 is soluble in DMSO. If the final concentration of DMSO in your cell culture medium is too high, it can be toxic to the cells.[3] It is generally recommended to keep the final DMSO concentration at or below 0.1% (v/v).[2] Ensure that the inhibitor is fully dissolved and does not precipitate when added to the culture medium, as precipitates can cause cytotoxicity.[4]

  • Solvent Toxicity: The solvent used to dissolve MB-06322, typically DMSO, can be toxic to cells at higher concentrations.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced toxicity.[3]

Troubleshooting Guides

This section addresses specific issues that you might encounter during your experiments with MB-06322.

Problem ID Issue Potential Cause Suggested Solution
MB-V-01 Higher than expected cytotoxicity at all tested concentrations.1. Incorrect stock solution concentration.2. Cell line is highly sensitive to MB-06322.3. Solvent (e.g., DMSO) concentration is too high.[3]1. Verify the concentration of your stock solution.2. Perform a wider dose-response experiment with lower concentrations.3. Ensure the final solvent concentration is non-toxic (typically <0.5%).[5]
MB-V-02 Precipitate formation in the culture medium upon addition of MB-06322.Poor solubility of MB-06322 at the tested concentrations in aqueous culture medium.[4]1. Prepare fresh dilutions from the stock solution for each experiment.2. Visually inspect wells under a microscope for any signs of precipitation before adding the viability assay reagent.[4]3. Consider using a solubilizing agent, but validate its compatibility with your cell line first.
MB-V-03 No dose-dependent decrease in cell viability observed.1. Cell line resistance to MB-06322's mechanism of action.2. Incorrect assay endpoint; incubation time may be too short.3. The chosen viability assay may not be sensitive enough.[6]1. Confirm that the cell line expresses the Trk receptors.2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[7]3. Consider switching to a more sensitive method like an ATP-based luminescent assay.[6]
MB-V-04 High variability between replicate wells.1. Inconsistent cell seeding.2. Pipetting errors during compound addition.3. Edge effects on the microplate.[5]1. Ensure a homogenous cell suspension before seeding.2. Use calibrated pipettes and be consistent with your technique.3. Do not use the outer wells of the plate for experimental conditions; fill them with sterile PBS or culture medium instead.[5]

Data Presentation

The following table summarizes hypothetical IC50 values for MB-06322 in various cancer cell lines after 72 hours of treatment. These values are for illustrative purposes and should be determined experimentally for your specific cell line and conditions.

Cell Line Cancer Type Hypothetical IC50 (µM)
SH-SY5YNeuroblastoma0.05
LAN-5Neuroblastoma0.12
PC-12Pheochromocytoma0.25
MCF-7Breast Cancer> 10
A549Lung Cancer> 10

Experimental Protocols

Cell Viability (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • MB-06322 stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Appropriate cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate your cells in a 96-well plate at a suitable density and allow them to attach for 24 hours.

  • Treatment: Remove the medium from the wells and replace it with the medium containing various concentrations of MB-06322 or a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

Signaling Pathway

MB06322_Signaling_Pathway MB06322 MB-06322 Trk Trk Receptor MB06322->Trk Inhibition Apoptosis Apoptosis MB06322->Apoptosis PI3K PI3K Trk->PI3K RAS RAS Trk->RAS AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival

Caption: Proposed signaling pathway inhibited by MB-06322.

Experimental Workflow

Experimental_Workflow start Start seed Seed Cells in 96-well Plate start->seed attach Allow Cells to Attach (24h) seed->attach treat Treat with MB-06322 (Dose-Response) attach->treat incubate Incubate (24-72h) treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Read Plate on Microplate Reader assay->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: General experimental workflow for MB-06322 cell viability testing.

Troubleshooting Logic

Troubleshooting_Workflow rect_node rect_node start High Cell Viability Problem Observed precipitate Precipitate Visible? start->precipitate dose_response Dose-Dependent Effect? precipitate->dose_response No sol_precipitate Lower Concentration Prepare Fresh Dilutions precipitate->sol_precipitate Yes variability High Variability Between Replicates? dose_response->variability Yes sol_no_dose Check Target Expression Optimize Incubation Time Use More Sensitive Assay dose_response->sol_no_dose No sol_variability Check Cell Seeding Refine Pipetting Technique Avoid Edge Effects variability->sol_variability Yes sol_high_toxicity Verify Stock Concentration Check Solvent Toxicity Run Wider Dose-Response variability->sol_high_toxicity No

Caption: Troubleshooting workflow for cell viability issues with MB-06322.

References

Technical Support Center: Addressing Poor Oral Bioavailability of FBPase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Fructose-1,6-bisphosphatase (FBPase) inhibitors.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the pre-clinical development of FBPase inhibitors.

Issue 1: High In Vitro Potency, but Low In Vivo Efficacy After Oral Dosing

  • Question: My FBPase inhibitor shows a low nanomolar IC50 in enzymatic assays, but when I administer it orally to my animal model, I don't see any significant reduction in blood glucose. What's happening?

  • Answer: This is a classic problem indicating poor oral bioavailability. The inhibitor is potent at its target but isn't reaching the systemic circulation in sufficient concentrations to be effective. The primary reasons could be:

    • Poor Absorption: The molecule may have unfavorable physicochemical properties, such as high polarity or low permeability, preventing it from crossing the intestinal epithelium.[1] Many potent FBPase inhibitors are designed to mimic the highly polar natural inhibitor, AMP, which contributes to poor absorption.[2][3]

    • High First-Pass Metabolism: The inhibitor may be extensively metabolized in the gut wall or the liver before it can reach the bloodstream.[1][4]

    • Active Efflux: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.[5]

    Troubleshooting Steps:

    • In Vitro Permeability Assay: Perform a Caco-2 permeability assay to assess the intestinal permeability of your compound and determine if it is subject to active efflux. An efflux ratio greater than 2 suggests the involvement of transporters like P-gp.[6]

    • In Vivo Pharmacokinetic (PK) Study: Conduct a PK study with both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability. This will quantify the fraction of the drug that reaches systemic circulation.[7]

    • Metabolic Stability Assay: Use liver microsomes or hepatocytes to evaluate the metabolic stability of your inhibitor.[8] This will help determine if first-pass metabolism is a significant barrier.

Issue 2: Inconsistent Results in Animal Pharmacokinetic Studies

  • Question: I'm seeing high variability in the plasma concentrations of my FBPase inhibitor after oral dosing in rats. Why are my results so inconsistent?

  • Answer: High variability in oral PK studies can stem from several factors related to both the compound and the experimental setup.

    • Poor Aqueous Solubility: If your inhibitor has low solubility, its dissolution in the gastrointestinal tract can be erratic and dependent on physiological factors like stomach pH and food content.[9] This leads to variable absorption.

    • Formulation Issues: The formulation used for dosing might be inadequate. For example, a simple suspension of a poorly soluble compound can lead to inconsistent dosing and absorption.[10]

    • Physiological Variability in Animals: Factors like variable gastric emptying times, especially in non-fasted animals, can significantly impact the rate and extent of drug absorption.[10]

    Troubleshooting Steps:

    • Assess Solubility: Determine the thermodynamic solubility of your compound in relevant physiological buffers (e.g., simulated gastric and intestinal fluids).

    • Optimize Formulation: For poorly soluble compounds, consider using enabling formulations such as solutions with co-solvents, lipid-based formulations (e.g., SEDDS), or amorphous solid dispersions.[11][12]

    • Standardize Experimental Conditions: Ensure that animals are consistently fasted before dosing to minimize variability in gastric emptying.[7] Use a consistent and homogenous dosing vehicle for all animals.[10]

Issue 3: Prodrug Shows Improved Bioavailability, but Efficacy is Still Low

  • Question: I developed a prodrug of my FBPase inhibitor, and the oral bioavailability of the parent drug increased from <1% to 25%. However, the in vivo glucose-lowering effect is still weaker than expected. What could be the reason?

  • Answer: While improving bioavailability is a critical step, it's also essential to consider the pharmacokinetics of the prodrug itself and the efficiency of its conversion to the active parent drug.

    • Rate-Limiting Conversion: The conversion of the prodrug to the active inhibitor might be the rate-limiting step. For instance, some diamide (B1670390) prodrugs of FBPase inhibitors require a two-step enzymatic activation (esterase followed by phosphoramidase), and the second step can be slow.[13]

    • Tissue-Specific Conversion: The enzymes required for prodrug activation may not be sufficiently present in the target tissue (liver). The conversion might be happening elsewhere, leading to systemic exposure but not enough active drug at the site of action.[13]

    • Rapid Clearance of Active Drug: Even if the prodrug is efficiently converted, the released active inhibitor might be subject to rapid metabolism or clearance, resulting in a short half-life and insufficient target engagement.

    Troubleshooting Steps:

    • Measure Prodrug and Active Drug Concentrations: In your PK studies, ensure you are measuring the plasma concentrations of both the prodrug and the released active inhibitor to understand the conversion kinetics.

    • In Vitro Conversion Assays: Use liver S9 fractions or hepatocytes to study the rate and extent of prodrug conversion in the target tissue.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model to correlate the plasma concentrations of the active inhibitor with the observed pharmacodynamic effect (glucose reduction). This can help determine the target concentration required for efficacy.

Frequently Asked Questions (FAQs)

  • Q1: What are the main strategies to overcome the poor oral bioavailability of FBPase inhibitors?

  • A1: The primary strategies focus on masking the polar, charged groups (like phosphonates) that mimic AMP, which are often responsible for poor membrane permeability.

    • Prodrug Approach: This is the most successful strategy reported for FBPase inhibitors.[14] Creating a more lipophilic, uncharged prodrug allows the molecule to be absorbed through the gut. Once in circulation or in the liver, enzymes cleave the promoiety to release the active anionic inhibitor.[2][15] A notable example is the development of diamide prodrugs like CS-917.[13][16]

    • Formulation Technologies: For inhibitors that suffer from poor solubility rather than permeability, various formulation strategies can be employed. These include particle size reduction (nanonization), creating amorphous solid dispersions, and using lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[12][17][18]

    • Structural Modification: Medicinal chemistry efforts can be used to modify the inhibitor's structure to improve its "drug-like" properties (e.g., optimizing lipophilicity, reducing polar surface area) while maintaining potency.[1]

  • Q2: Why is a prodrug strategy particularly well-suited for FBPase inhibitors?

  • A2: FBPase inhibitors often target the allosteric binding site of the natural inhibitor, AMP.[19][20] Molecules designed to bind here are typically anionic and hydrophilic, leading to poor absorption.[2] A prodrug strategy effectively provides a "Trojan horse" by neutralizing the charge and increasing lipophilicity, allowing the molecule to pass through the intestinal wall. The active, charged drug is then released at or near its site of action in the liver.[15][16]

  • Q3: What in vitro assays are most predictive of oral absorption for FBPase inhibitors?

  • A3: A combination of assays provides the best predictive power.

    • Solubility Assays: Essential for all oral drug candidates to identify dissolution-limited absorption.[8]

    • Caco-2 Permeability Assay: This is the gold standard for predicting intestinal permeability.[21] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and efflux transporters. It can predict passive diffusion, active transport, and whether a compound is a substrate for efflux pumps.[6][22]

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A higher-throughput, lower-cost alternative to Caco-2 that assesses passive permeability only.[23] It is useful for early-stage screening but does not account for active transport or efflux.

  • Q4: What are realistic expectations for oral bioavailability improvements with a prodrug strategy?

  • A4: Significant improvements have been documented for FBPase inhibitors. For example, standard phosphonate (B1237965) prodrugs of one inhibitor series showed poor oral bioavailability (0.2-11%), while a novel phosphonate diamide prodrug approach increased the bioavailability to a much more viable range of 22-47%.[15]

Data Presentation

Table 1: Comparison of FBPase Inhibitors and Their Prodrugs

CompoundTypeTarget IC50Oral Bioavailability (F%)SpeciesReference
MB05032 Active Inhibitor16 nMLow (not specified)-[16][24]
MB06322 (CS-917) Diamide Prodrug of MB05032-Sufficient for in vivo efficacyRat[13][14][16]
Inhibitor 10A Active Inhibitor16 nM0.2 - 11% (as standard prodrugs)Rat[15]
Prodrug 30 (MB06322) Diamide Prodrug of 10A-22 - 47%Rat[15]
Compound [I] Benzimidazole Inhibitor2.08 µM6.15%Mouse[25]

Table 2: Overview of Formulation Strategies for Poorly Bioavailable Drugs

StrategyMechanism of ActionAdvantagesDisadvantagesReference
Particle Size Reduction (Nanonization) Increases surface area, enhancing dissolution rate according to the Noyes-Whitney equation.Broadly applicable for poorly soluble drugs; can significantly improve dissolution.Can lead to particle agglomeration; may require specialized equipment.[17][18]
Amorphous Solid Dispersions The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, improving both solubility and dissolution.Can achieve supersaturation, significantly increasing the driving force for absorption.Amorphous form is physically unstable and can recrystallize over time; manufacturing can be complex.[11][12]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine micro/nanoemulsion upon contact with GI fluids, enhancing solubilization and absorption.Can improve bioavailability via multiple mechanisms (e.g., increased solubility, lymphatic transport).Potential for GI side effects with high surfactant concentrations; drug may precipitate upon dilution.[11][12][17]
Cyclodextrin (B1172386) Complexation Cyclodextrins form inclusion complexes with drug molecules, where the hydrophobic drug is hosted within the cyclodextrin cavity, increasing its solubility.Effective for a wide range of molecules; can improve stability.Can have a saturable effect; high concentrations of cyclodextrins may have safety concerns.[12][17]

Experimental Protocols

1. Caco-2 Bidirectional Permeability Assay

  • Objective: To determine the apparent permeability coefficient (Papp) of an FBPase inhibitor in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for 18-22 days to allow them to differentiate and form a polarized monolayer.[6][21]

    • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A paracellular marker like Lucifer yellow is also used to ensure tight junction integrity.[6][21]

    • Dosing Solution Preparation: Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[22]

    • Permeability Measurement (A-B):

      • Add the dosing solution to the apical (donor) side of the Transwell insert.

      • Add fresh transport buffer to the basolateral (receiver) side.

      • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6]

      • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Permeability Measurement (B-A):

      • Add the dosing solution to the basolateral (donor) side.

      • Add fresh transport buffer to the apical (receiver) side.

      • Incubate and sample as described for the A-B direction.

    • Sample Analysis: Quantify the concentration of the compound in all samples using a validated analytical method, typically LC-MS/MS.[22]

    • Calculation:

      • Calculate the Papp value (in cm/s) using the following formula: Papp = (dQ/dt) / (A * C0)

        • Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial donor concentration.[6]

      • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

        • An ER > 2 is indicative of active efflux.[6]

2. In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, and absolute oral bioavailability (F%)) of an FBPase inhibitor.

  • Methodology:

    • Animal Model: Use male Sprague-Dawley or Wistar rats (typically 3-4 animals per time point or group).[7][26]

    • Dosing:

      • Intravenous (IV) Group: Administer a single dose of the compound (e.g., 1-2 mg/kg) dissolved in a suitable vehicle via tail vein injection to determine clearance and volume of distribution.

      • Oral (PO) Group: Administer a single oral dose (e.g., 5-20 mg/kg) via gavage. The compound should be formulated in an appropriate vehicle (e.g., solution, suspension with a suspending agent).[10]

    • Blood Sampling: Collect serial blood samples from the jugular or saphenous vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.[10]

    • Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.[10]

    • Sample Analysis: Determine the concentration of the drug (and/or prodrug and active metabolite) in the plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis:

      • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

      • Calculate the Area Under the Curve (AUC) for both IV and PO routes.

      • Calculate the absolute oral bioavailability (F%) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

FBPase_Signaling_Pathway cluster_gluconeogenesis Gluconeogenesis cluster_regulation Allosteric Regulation F6P Fructose-6-Phosphate F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 Pyruvate Pyruvate F16BP->Pyruvate Pyruvate_g Pyruvate F16BP_g Fructose-1,6-Bisphosphate Pyruvate_g->F16BP_g F6P_g Fructose-6-Phosphate F16BP_g->F6P_g FBPase Glucose Glucose F6P_g->Glucose AMP AMP AMP->F6P_g Inhibits Inhibitor FBPase Inhibitor Inhibitor->F6P_g Inhibits

FBPase role in Glycolysis and Gluconeogenesis.

Bioavailability_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_decision Decision Making cluster_optimization Optimization Loop Solubility Aqueous Solubility (pH 1.2, 6.8) Permeability Caco-2 / PAMPA Permeability Assay Solubility->Permeability Metabolism Liver Microsomal Stability Assay Permeability->Metabolism PK_Study Pharmacokinetic Study (Rat/Dog, IV & PO Dosing) Metabolism->PK_Study Data_Analysis Calculate F%, CL, Vd, t1/2 PK_Study->Data_Analysis Go_NoGo Proceed to Efficacy Model? Data_Analysis->Go_NoGo Optimize Formulation or Prodrug Strategy Go_NoGo->Optimize No (Low F%) Optimize->Solubility Re-evaluate

Experimental workflow for oral bioavailability assessment.

logical_strategies cluster_causes Primary Causes cluster_solutions Potential Solutions Problem Poor Oral Bioavailability of FBPase Inhibitor Cause_Perm Poor Permeability (High Polarity/Charge) Problem->Cause_Perm Cause_Sol Poor Solubility ('Brick Dust') Problem->Cause_Sol Cause_Met High First-Pass Metabolism Problem->Cause_Met Sol_Prodrug Prodrug Strategy (e.g., Diamide Prodrugs) Cause_Perm->Sol_Prodrug Primary Solution Sol_Chem Medicinal Chemistry (Structure Modification) Cause_Perm->Sol_Chem Sol_Formulate Enabling Formulations (e.g., SEDDS, Solid Dispersions) Cause_Sol->Sol_Formulate Primary Solution Cause_Sol->Sol_Chem Cause_Met->Sol_Prodrug Cause_Met->Sol_Chem

References

Minimizing batch-to-batch variability of synthesized CS-917

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of CS-917

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize batch-to-batch variability during the synthesis of the hypothetical small molecule CS-917.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in the synthesis of a small molecule like CS-917?

Batch-to-batch variability in pharmaceutical manufacturing can stem from several factors.[1] Key sources include inconsistencies in raw materials, deviations in reaction conditions, and variations in analytical methods.[2] The quality of starting materials, such as purity and particle size, can significantly impact the reaction outcome.[3] Even minor fluctuations in process parameters like temperature, pressure, reaction time, and mixing speed can lead to different impurity profiles and yields.

Q2: How can we ensure the consistency of our raw materials?

Ensuring the quality of raw materials is a critical first step in controlling variability.[4][5] It is essential to establish strong relationships with trusted suppliers and implement rigorous quality control measures for incoming materials.[4][6] This includes performing identity and purity tests on each batch of starting materials. Variations in raw material quality can otherwise lead to products that do not meet specifications, resulting in higher rejection rates and potential recalls.[2]

Q3: What is Process Analytical Technology (PAT) and how can it help minimize variability?

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[7] The goal of PAT is to improve process understanding and control, which helps in ensuring final product quality.[7] By monitoring Critical Process Parameters (CPPs) in real-time, manufacturers can identify and correct deviations, leading to more consistent product quality and reduced waste.[8]

Q4: What is the role of Design of Experiments (DoE) in controlling batch variability?

Design of Experiments (DoE) is a statistical method used to systematically determine the relationship between factors affecting a process and the output of that process.[9] In the synthesis of CS-917, DoE can be used to identify the critical process parameters that have the most significant impact on yield and purity. By understanding these relationships, robust operating ranges can be established to ensure that minor process fluctuations do not lead to significant batch-to-batch differences.

Q5: How do we develop a robust analytical method for monitoring CS-917 synthesis?

A robust analytical method is crucial for consistent batch analysis.[3] Methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for small molecule analysis.[1][10] Method validation should be performed to ensure accuracy, precision, linearity, and robustness. An ideal method should be able to separate the active pharmaceutical ingredient (API) from starting materials, intermediates, and all potential impurities.

Troubleshooting Guides

Issue 1: Unexpected Impurity Detected in Final Product

  • Symptoms: A new peak appears in the HPLC chromatogram of the final CS-917 product, which was not present in previous batches.

  • Troubleshooting Protocol:

    • Characterize the Impurity: Use LC-MS to determine the molecular weight of the unknown impurity.[11][12] If possible, obtain a fragmentation pattern to help elucidate its structure.

    • Review Raw Materials: Re-analyze the starting materials used for the affected batch. Impurities in raw materials are a common cause of unexpected side products.[5]

    • Examine Reaction Conditions: Review the batch record for any deviations in temperature, reaction time, or reagent stoichiometry. Even small changes can alter the reaction pathway.

    • Forced Degradation Study: Perform a forced degradation study on a pure sample of CS-917 to see if the impurity is a degradant. This can help determine if the issue is arising during synthesis or post-synthesis handling.

Issue 2: Inconsistent Yield Between Batches

  • Symptoms: The final yield of isolated CS-917 varies significantly from one batch to another.

  • Troubleshooting Protocol:

    • Verify Raw Material Quality: Check the certificates of analysis and in-house quality control data for all raw materials. Pay close attention to the purity and moisture content of reactants and solvents.

    • Monitor Reaction Completion: Use in-process controls (e.g., TLC or HPLC) to ensure the reaction is proceeding to completion consistently. Incomplete reactions are a common cause of low yields.

    • Evaluate Work-up and Isolation Procedures: Inconsistencies in extraction, crystallization, or filtration procedures can lead to variable product loss. Ensure these steps are well-defined and followed precisely.

    • Assess Equipment Performance: Ensure that equipment such as reactors and temperature controllers are properly calibrated and functioning correctly.

Data Presentation

Table 1: Effect of Starting Material Supplier on CS-917 Yield and Purity

SupplierStarting Material Purity (%)Yield of CS-917 (%)Purity of CS-917 (%)
A99.585.299.8
B98.278.598.9
C99.686.199.9

Table 2: Impact of Reaction Temperature on Impurity Profile of CS-917

Batch IDReaction Temperature (°C)Impurity 1 (%)Impurity 2 (%)Total Impurities (%)
B-001800.150.050.20
B-002850.250.080.33
B-003900.450.150.60

Experimental Protocols

1. HPLC Method for Purity Analysis of CS-917

  • Objective: To determine the purity of CS-917 and quantify impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of CS-917 at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

    • Prepare the sample solution of the batch to be tested at the same concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Calculate the area percent of the main peak and any impurities.

2. LC-MS Method for Impurity Identification

  • Objective: To determine the molecular weight of unknown impurities.

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • LC Method: Use the same HPLC method as described above.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: 100-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

  • Procedure:

    • Inject the sample solution containing the impurity into the LC-MS system.

    • Obtain the mass spectrum corresponding to the impurity peak in the chromatogram.

    • The observed m/z value will correspond to the molecular weight of the impurity.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Starting Material A Intermediate1 Intermediate C A->Intermediate1 Reagent 1, Solvent, Temp B Starting Material B B->Intermediate1 Intermediate1_ref Intermediate C Intermediate2 Intermediate D Intermediate1_ref->Intermediate2 Catalyst, High Temp Intermediate2_ref Intermediate D CS917 Final Product: CS-917 Intermediate2_ref->CS917 Crystallization

Caption: Hypothetical three-step synthesis pathway for CS-917.

Troubleshooting_Workflow cluster_investigation Investigation cluster_actions Corrective Actions Start Batch Fails Specification Check_Raw_Materials Review Raw Material QC Data Start->Check_Raw_Materials Check_Process_Params Review Batch Manufacturing Record Start->Check_Process_Params Analyze_Product Re-analyze Failed Batch (HPLC, LC-MS) Start->Analyze_Product RM_Issue Raw Material Out of Spec? Check_Raw_Materials->RM_Issue Process_Deviation Process Deviation Found? Check_Process_Params->Process_Deviation Impurity_Identified New Impurity Identified? Analyze_Product->Impurity_Identified RM_Issue->Process_Deviation No Quarantine_RM Quarantine Raw Material RM_Issue->Quarantine_RM Yes Process_Deviation->Impurity_Identified No Retrain_Staff Retrain Operators & Revise SOP Process_Deviation->Retrain_Staff Yes Modify_Process Modify Synthesis/Purification Impurity_Identified->Modify_Process Yes End Implement CAPA & Monitor Future Batches Impurity_Identified->End No Quarantine_RM->End Retrain_Staff->End Modify_Process->End

Caption: Troubleshooting workflow for investigating batch failures.

CPP_CQA_Relationship cluster_CPP Critical Process Parameters (CPPs) cluster_CQA Critical Quality Attributes (CQAs) Temp Reaction Temperature Purity_Product Purity Temp->Purity_Product Impurity Impurity Profile Temp->Impurity Time Reaction Time Yield Yield Time->Yield Time->Impurity Purity_RM Raw Material Purity Purity_RM->Yield Purity_RM->Purity_Product Purity_RM->Impurity Mixing Mixing Speed Mixing->Yield

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action: (Rac)-Managlinat Dialanetil and Metformin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the molecular mechanisms of action of two anti-hyperglycemic agents: the investigational drug (Rac)-Managlinat dialanetil and the widely prescribed medication, metformin (B114582). While both agents aim to lower blood glucose levels, they achieve this through distinct molecular pathways. This comparison is based on publicly available scientific literature. It is important to note that detailed experimental data for this compound is limited as its clinical development was discontinued.

At a Glance: Key Mechanistic Differences

FeatureThis compoundMetformin
Primary Target Fructose-1,6-bisphosphatase (FBPase)Mitochondrial Respiratory Chain, Complex I
Primary Mechanism Direct inhibition of gluconeogenesisInhibition of hepatic glucose production via AMPK activation
Cellular Location of Action Cytosol (of hepatocytes)Mitochondria (primarily in hepatocytes)
Key Signaling Pathway Direct enzyme inhibitionAMP-activated protein kinase (AMPK) signaling pathway
Clinical Development Stage Phase II clinical trials (discontinued)Widely prescribed, first-line therapy for type 2 diabetes

This compound: A Fructose-1,6-Bisphosphatase Inhibitor

This compound is a prodrug that is converted to its active form, which acts as a potent inhibitor of fructose-1,6-bisphosphatase (FBPase).[1] FBPase is a key regulatory enzyme in the gluconeogenesis pathway, responsible for the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate. By inhibiting this enzyme, this compound directly blocks a critical step in the synthesis of glucose in the liver, thereby reducing hepatic glucose output.[1]

The development of FBPase inhibitors like this compound was based on the rationale that selectively targeting hepatic gluconeogenesis could effectively lower blood glucose in patients with type 2 diabetes, a condition characterized by excessive endogenous glucose production.[2][3]

Signaling Pathway

The mechanism of this compound is a direct enzymatic inhibition rather than a complex signaling cascade.

cluster_gluconeogenesis Gluconeogenesis Pathway Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate FBPase FBPase Fructose-1,6-bisphosphate->FBPase Substrate Fructose-6-phosphate Fructose-6-phosphate FBPase->Fructose-6-phosphate Catalyzes conversion Managlinat Managlinat Managlinat->FBPase Inhibits

Caption: Inhibition of Fructose-1,6-bisphosphatase by Managlinat.

Metformin: An AMPK Activator with Pleiotropic Effects

Metformin is the most widely prescribed oral hypoglycemic agent for type 2 diabetes. Its primary mechanism of action involves the inhibition of the mitochondrial respiratory chain, specifically Complex I.[4] This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[4][5]

Activated AMPK phosphorylates various downstream targets, leading to a reduction in hepatic glucose production through the inhibition of gluconeogenic genes.[4][5] Metformin also has effects on the gut, where it can increase glucose utilization and the secretion of glucagon-like peptide-1 (GLP-1).[4]

Signaling Pathway

The signaling pathway of metformin is more complex, involving multiple downstream effectors of AMPK.

Metformin Metformin Mitochondria Mitochondria Metformin->Mitochondria Complex I Complex I Metformin->Complex I Inhibits Mitochondria->Complex I Contains ATP ATP Complex I->ATP Decreases Production AMP AMP ATP->AMP Increases Ratio AMPK AMPK AMP->AMPK Activates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose Production Glucose Production Gluconeogenesis->Glucose Production Leads to

Caption: Metformin's primary mechanism of action via AMPK activation.

Experimental Data and Protocols

Due to the discontinuation of its development, there is a lack of publicly available, detailed experimental data and protocols for this compound. Therefore, this section will focus on the well-established experimental evidence for metformin's mechanism of action.

Quantitative Data: Metformin's Effect on Hepatic Glucose Production
Study TypeModelTreatmentKey FindingReference
In vitroPrimary rat hepatocytesMetformin (1 mM)50% reduction in glucose production from lactate (B86563)/pyruvate[4]
In vivoeuglycemic clamp in humansMetformin (2g/day)~25% reduction in hepatic glucose production[6]
In vivoZucker diabetic fatty ratsMetformin (300 mg/kg/day)Significant decrease in hepatic glucose production[4]
Experimental Protocols

Objective: To quantify the effect of a compound on gluconeogenesis in primary hepatocytes.

Methodology:

  • Hepatocyte Isolation: Isolate primary hepatocytes from rats or mice by collagenase perfusion.

  • Cell Culture: Plate hepatocytes on collagen-coated plates and culture in appropriate media.

  • Treatment: After cell attachment, wash the cells and incubate in glucose-free media containing gluconeogenic substrates (e.g., lactate and pyruvate). Treat cells with the test compound (e.g., metformin) or vehicle control for a specified time.

  • Glucose Measurement: Collect the media and measure the glucose concentration using a glucose oxidase-based assay kit.

  • Data Analysis: Normalize glucose production to total protein content in each well. Compare glucose production in treated cells to control cells.

A detailed protocol for a glucose production assay in primary mouse hepatocytes can be found in Bio-protocol.[7][8]

Objective: To determine if a compound activates AMPK in cultured cells.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) and treat with the test compound or vehicle for the desired time.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Western Blotting: Separate proteins by SDS-PAGE and transfer to a membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

  • Data Analysis: Quantify the band intensities for p-AMPK and total AMPK. The ratio of p-AMPK to total AMPK indicates the level of AMPK activation.

Detailed protocols for AMPK activity assays are available from various commercial suppliers and in the scientific literature.[9][10][11][12]

Conclusion

This compound and metformin represent two distinct approaches to lowering blood glucose. This compound acts as a direct inhibitor of FBPase, a key enzyme in the gluconeogenic pathway. In contrast, metformin's primary mechanism involves the inhibition of mitochondrial complex I, leading to the activation of the master metabolic regulator, AMPK, which in turn suppresses hepatic glucose production. While metformin is a well-established and effective therapy, the clinical development of this compound was halted, limiting the availability of comparative data. Understanding these different mechanisms is crucial for the development of novel and improved therapies for type 2 diabetes.

References

In Vivo Target Engagement of Managlinat Dialanetil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Managlinat dialanetil, a selective fructose-1,6-bisphosphatase (FBPase) inhibitor, for in vivo target engagement. Due to the apparent discontinuation of Managlinat dialanetil's clinical development, this guide will focus on a conceptual comparison with Metformin, a widely used therapeutic for type 2 diabetes that also impacts hepatic gluconeogenesis. This comparison is supported by established experimental protocols to assess in vivo target engagement of FBPase inhibitors.

Introduction to Managlinat Dialanetil

Managlinat dialanetil (formerly CS-917) is a prodrug of MB06322, a potent and selective allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase). FBPase is a key rate-limiting enzyme in the gluconeogenesis pathway, the process of generating glucose from non-carbohydrate substrates, which is often dysregulated in type 2 diabetes. By inhibiting FBPase, Managlinat dialanetil was developed to reduce excessive hepatic glucose production. Clinical development of Managlinat dialanetil was conducted by Metabasis Therapeutics in collaboration with Daiichi Sankyo. However, following the acquisition of Metabasis by Ligand Pharmaceuticals in 2010, and its absence from current Daiichi Sankyo pipelines, it is presumed that its development has been discontinued.

Comparative Analysis: Managlinat Dialanetil vs. Metformin

While direct comparative in vivo target engagement data for Managlinat dialanetil is not publicly available, a meaningful comparison can be drawn with Metformin based on their mechanisms of action.

FeatureManaglinat DialanetilMetformin
Primary Target Fructose-1,6-bisphosphatase (FBPase)Primarily inhibits mitochondrial respiratory chain Complex I
Mechanism of Action Direct, allosteric inhibition of FBPase, a key enzyme in the gluconeogenesis pathway.Indirect inhibition of gluconeogenesis. Inhibition of Complex I leads to activation of AMP-activated protein kinase (AMPK), which in turn can lead to the inhibition of FBPase. Also has other effects like increasing insulin (B600854) sensitivity and decreasing intestinal glucose absorption.[1][2][3]
Specificity High specificity for FBPase.Broad effects due to its action on a central metabolic pathway (cellular energy status).
Expected In Vivo Effect Direct and potent reduction of hepatic glucose production by inhibiting a specific enzymatic step.Reduction of hepatic glucose production through multiple indirect mechanisms.

Experimental Protocols for In Vivo Target Engagement

Validating the in vivo target engagement of an FBPase inhibitor like Managlinat dialanetil requires assessing its impact on gluconeogenesis in relevant animal models, such as the Zucker Diabetic Fatty (ZDF) rat, a model of type 2 diabetes.

Pyruvate (B1213749) Tolerance Test (PTT)

This test assesses the ability of the liver to convert pyruvate, a key gluconeogenic substrate, into glucose. Inhibition of FBPase is expected to blunt the rise in blood glucose following a pyruvate challenge.

Methodology:

  • Animal Model: Male ZDF rats or other relevant diabetic models.

  • Acclimatization: Animals are housed in standard conditions and acclimatized for at least one week before the experiment.

  • Fasting: Animals are fasted for 6-8 hours with free access to water.

  • Drug Administration: Managlinat dialanetil (or vehicle control) is administered orally at a predetermined dose and time before the pyruvate challenge.

  • Baseline Glucose: A baseline blood glucose sample is taken from the tail vein (t=0).

  • Pyruvate Challenge: A solution of sodium pyruvate (e.g., 2 g/kg body weight) is administered via intraperitoneal (IP) injection.[1]

  • Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.[1]

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the drug-treated and vehicle-treated groups. A significant reduction in the glucose AUC in the treated group indicates inhibition of gluconeogenesis.

Measurement of Hepatic Glucose Production (HGP)

This gold-standard method directly quantifies the rate of glucose production from the liver using stable isotope tracers.

Methodology:

  • Animal Model and Catheterization: Chronically catheterized conscious, unrestrained rodent models (e.g., rats) are used to minimize stress. Catheters are surgically implanted in the carotid artery (for sampling) and jugular vein (for infusion).

  • Tracer Infusion: A primed-continuous infusion of a stable glucose isotope (e.g., [6,6-²H₂]glucose) is administered to achieve steady-state plasma glucose enrichment.

  • Drug Administration: Managlinat dialanetil or vehicle is administered.

  • Blood Sampling: Blood samples are taken at regular intervals to measure plasma glucose concentration and isotopic enrichment using gas chromatography-mass spectrometry (GC-MS).

  • Calculation of HGP: The rate of appearance (Ra) of glucose, which reflects HGP in the basal state, is calculated using Steele's equation. A decrease in HGP following drug administration demonstrates target engagement.

Visualizing the Pathways

To better understand the mechanisms and experimental workflows, the following diagrams are provided.

Signaling_Pathway cluster_Metformin Metformin Action cluster_Managlinat Managlinat Dialanetil Action Metformin Metformin Complex_I Mitochondrial Complex I Metformin->Complex_I inhibits AMPK AMPK Complex_I->AMPK activates FBPase FBPase AMPK->FBPase inhibits Managlinat Managlinat dialanetil Managlinat->FBPase directly inhibits Gluconeogenesis Gluconeogenesis FBPase->Gluconeogenesis catalyzes Hepatic_Glucose_Production Hepatic Glucose Production Gluconeogenesis->Hepatic_Glucose_Production

Caption: Comparative signaling pathways of Managlinat dialanetil and Metformin in inhibiting gluconeogenesis.

Experimental_Workflow cluster_PTT Pyruvate Tolerance Test (PTT) cluster_HGP Hepatic Glucose Production (HGP) Measurement start_PTT Fast Animal Model drug_admin_PTT Administer Managlinat dialanetil or Vehicle start_PTT->drug_admin_PTT baseline_glucose Measure Baseline Blood Glucose drug_admin_PTT->baseline_glucose pyruvate_injection Inject Pyruvate (IP) baseline_glucose->pyruvate_injection glucose_monitoring Monitor Blood Glucose (0-120 min) pyruvate_injection->glucose_monitoring data_analysis_PTT Calculate Glucose AUC glucose_monitoring->data_analysis_PTT start_HGP Catheterized Animal Model tracer_infusion Infuse Stable Glucose Isotope start_HGP->tracer_infusion drug_admin_HGP Administer Managlinat dialanetil or Vehicle tracer_infusion->drug_admin_HGP blood_sampling Collect Blood Samples drug_admin_HGP->blood_sampling gc_ms_analysis GC-MS Analysis blood_sampling->gc_ms_analysis hgp_calculation Calculate HGP gc_ms_analysis->hgp_calculation

Caption: Experimental workflows for Pyruvate Tolerance Test and Hepatic Glucose Production measurement.

Conclusion

While the clinical development of Managlinat dialanetil appears to have been halted, its targeted mechanism of action on FBPase presents a clear and direct approach to inhibiting hepatic gluconeogenesis. The experimental protocols outlined in this guide provide a robust framework for assessing the in vivo target engagement of any FBPase inhibitor. A comparative analysis with a broader-acting agent like Metformin highlights the differences in specificity and mechanism, which are critical considerations in drug development. Future research on novel FBPase inhibitors can leverage these methodologies to clearly demonstrate in vivo efficacy and target engagement.

References

Reproducibility of Preclinical Findings: A Comparative Guide to (Rac)-Managlinat Dialanetil and Metformin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical findings for (Rac)-Managlinat dialanetil (also known as CS-917 or MB06322), a fructose-1,6-bisphosphatase (FBPase) inhibitor, and Metformin (B114582), a widely prescribed first-line therapy for type 2 diabetes. The objective is to assess the reproducibility of their therapeutic effects in preclinical models, offering a resource for researchers in the field of metabolic diseases.

Executive Summary

This compound, a prodrug of a potent FBPase inhibitor, has demonstrated significant glucose-lowering effects in preclinical studies, primarily by targeting the key gluconeogenic enzyme FBPase. This guide consolidates and compares the available preclinical data for this compound with that of Metformin, focusing on studies conducted in the Zucker diabetic fatty (ZDF) rat, a well-established animal model of obesity and type 2 diabetes. The data presented aims to provide a clear, evidence-based comparison to aid in the evaluation of these compounds for further research and development.

Comparative Efficacy in Zucker Diabetic Fatty (ZDF) Rats

The following tables summarize the quantitative data from preclinical studies on this compound (CS-917/MB06322) and Metformin in ZDF rats.

Table 1: Effects on Blood Glucose Levels in ZDF Rats

CompoundDoseDuration of TreatmentAnimal ModelFasting Blood Glucose Reduction (%)Postprandial Glucose Reduction (%)Citation(s)
This compound (CS-917)100 mg/kg14 daysMale ZDF rats~44%Not Reported[1]
This compound (CS-917)300 mg/kgAcuteMale ZDF rats>200 mg/dl reductionNot Reported[1]
MetforminNot Specified6 weeksMale ZDF ratsSignificant reductionNot Reported[2]
MetforminNot Specified6 monthsMale ZDF ratsNot significantSignificant reduction in 2-h OGTT[3]

Table 2: Effects on Oral Glucose Tolerance Test (OGTT) in ZDF Rats

| Compound | Dose | Animal Model | Effect on Glucose Tolerance | Citation(s) | | :--- | :--- | :--- | :--- | | this compound (CS-917) | Not Specified | Not Directly Reported in ZDF rats | Improved glucose tolerance in other diabetic models | | | Metformin | Not Specified | Male ZDF rats | Normalized glucose tolerance |[4] | | Metformin | Not Specified | Male ZDF rats | Significantly reduced 2-h OGTT blood glucose |[3] |

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Rats

The oral glucose tolerance test is a standard procedure to assess how quickly an animal can clear a glucose load from its blood. The general protocol used in the cited studies is as follows:

  • Animal Fasting: Rats are typically fasted overnight (approximately 16-18 hours) with free access to water to ensure stable baseline glucose levels.[5][6]

  • Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.[5]

  • Glucose Administration: A solution of glucose (typically 2 g/kg body weight) is administered orally via gavage.[5]

  • Blood Sampling: Blood samples are collected at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[5]

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The data is often plotted as blood glucose concentration over time, and the area under the curve (AUC) is calculated to quantify the overall glucose excursion.

Note: Specific details such as the concentration of the glucose solution and the exact timing of blood collection may vary slightly between studies.

Signaling Pathways and Experimental Workflows

Gluconeogenesis and the Role of Fructose-1,6-Bisphosphatase

The primary mechanism of action of this compound is the inhibition of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenesis pathway.[7][8] Gluconeogenesis is the metabolic process that results in the generation of glucose from non-carbohydrate carbon substrates. In type 2 diabetes, elevated rates of hepatic gluconeogenesis contribute significantly to hyperglycemia.[7]

Gluconeogenesis_Pathway Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase PEP Phosphoenolpyruvate Oxaloacetate->PEP PEPCK F16BP Fructose-1,6-bisphosphate PEP->F16BP ... F6P Fructose-6-phosphate F16BP->F6P Fructose-1,6-bisphosphatase G6P Glucose-6-phosphate F6P->G6P ... Glucose Glucose G6P->Glucose Glucose-6-phosphatase Managlinat This compound Managlinat->F16BP Inhibits

Caption: Simplified diagram of the gluconeogenesis pathway highlighting the role of Fructose-1,6-bisphosphatase and its inhibition by this compound.

Experimental Workflow for Preclinical Efficacy Testing

The general workflow for evaluating the efficacy of anti-diabetic compounds in preclinical studies is depicted below.

Experimental_Workflow Animal_Model Select Animal Model (e.g., ZDF rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Treatment Drug Administration (e.g., this compound, Metformin, Vehicle) Grouping->Treatment Monitoring Monitor Physiological Parameters (Body weight, food/water intake) Treatment->Monitoring Efficacy_Test Perform Efficacy Tests (e.g., OGTT, Fasting Blood Glucose) Monitoring->Efficacy_Test Data_Analysis Data Collection and Statistical Analysis Efficacy_Test->Data_Analysis

Caption: A typical experimental workflow for assessing the in vivo efficacy of anti-diabetic drug candidates.

Discussion on Reproducibility

The available preclinical data for this compound (CS-917/MB06322) consistently demonstrates a significant reduction in blood glucose levels in diabetic animal models. Multiple studies have reported its glucose-lowering effects, lending confidence to the reproducibility of this primary finding.[1] Similarly, the glucose-lowering effects of Metformin in ZDF rats have been documented in several independent studies, although the magnitude of the effect and the impact on fasting versus postprandial glucose can vary depending on the study duration and specific protocol.[2][3][4]

For future research, standardized protocols and the inclusion of both compounds in the same study would be highly valuable for a more direct and rigorous comparison of their preclinical efficacy and to further strengthen the reproducibility of the findings.

References

Unveiling the Selectivity of FBPase Inhibitors: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selective inhibition of fructose-1,6-bisphosphatase (FBPase) isoforms is paramount in the quest for targeted therapeutics, particularly in the context of type 2 diabetes and oncology. This guide provides a comparative analysis of the selectivity of various FBPase inhibitors, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation therapies.

Fructose-1,6-bisphosphatase, a key regulatory enzyme in gluconeogenesis, exists in two primary isoforms in mammals: the liver isoform (FBP1) and the muscle isoform (FBP2). While FBP1 is a well-established target for curbing excessive hepatic glucose production in type 2 diabetes, the role of FBP2 is less defined, making inhibitor selectivity a critical factor in minimizing off-target effects. This guide delves into the selectivity profiles of prominent FBPase inhibitors, categorized by their mechanism of action.

Comparative Analysis of Inhibitor Potency and Selectivity

The following tables summarize the inhibitory activity (IC50 values) of various compounds against FBPase. The data highlights the current landscape of inhibitor development, revealing a significant focus on the liver isoform, FBP1, with a comparative lack of extensive selectivity profiling against FBP2.

Table 1: AMP Mimetics and Allosteric Inhibitors

InhibitorTarget IsoformIC50 (µM)Comments
AMP (endogenous allosteric inhibitor)Human Liver FBPase9.7[1]Natural allosteric inhibitor, serves as a benchmark.
Pig Kidney FBPase1.3[1]
MB05032Human FBPase0.016[2]A potent AMP mimetic that has been reported to be specific for both FBP1 and FBP2, although specific FBP2 IC50 values are not widely published.
CS-917 (Prodrug of MB05032)--Developed to improve the oral bioavailability of MB05032.[3]

Table 2: Natural Product Inhibitors

InhibitorTarget IsoformIC50 (µM)Comments
Achyrofuran Derivative 15Human Liver FBPase8.1[1]A natural product derivative with inhibitory activity comparable to AMP.
Pig Kidney FBPase1.5[1]
Achyrofuran Derivative 16Human Liver FBPase6.0[1]Another derivative of Achyrofuran.
Pig Kidney FBPase5.0[1]
(+)-Usnic acidHuman Liver FBPase371[1]A naturally occurring dibenzofuran (B1670420) with weaker inhibitory activity.
Pig Kidney FBPase930[1]

Table 3: Covalent Inhibitors

InhibitorTarget IsoformIC50 (µM)Comments
HS36FBPase0.15[2]A potent covalent inhibitor targeting a novel allosteric site. Isoform selectivity data is not specified.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the FBPase signaling pathway and a typical experimental workflow for determining inhibitor selectivity.

Figure 1. FBPase in the Gluconeogenesis Pathway and Its Regulation.

Experimental_Workflow cluster_prep Preparation cluster_assay Coupled-Enzyme Assay cluster_analysis Data Analysis Enzyme_Prep Prepare FBPase Isoforms (FBP1 and FBP2) Assay_Setup Incubate FBPase Isoform with Inhibitor Enzyme_Prep->Assay_Setup Inhibitor_Prep Prepare Serial Dilutions of Test Inhibitors Inhibitor_Prep->Assay_Setup Reagent_Prep Prepare Assay Buffer and Coupling Enzymes Reagent_Prep->Assay_Setup Reaction_Start Initiate Reaction with Fructose-1,6-bisphosphate Assay_Setup->Reaction_Start Detection Monitor NADPH production at 340 nm kinetically Reaction_Start->Detection Rate_Calc Calculate Reaction Rates Detection->Rate_Calc IC50_Calc Determine IC50 values for each isoform Rate_Calc->IC50_Calc Selectivity_Calc Calculate Selectivity Index (IC50 FBP2 / IC50 FBP1) IC50_Calc->Selectivity_Calc

Figure 2. Experimental Workflow for Determining FBPase Inhibitor Selectivity.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data and for designing further studies. The following is a representative protocol for determining the IC50 of FBPase inhibitors.

Coupled-Enzyme Assay for FBPase Activity and Inhibition

This spectrophotometric assay measures the production of fructose-6-phosphate (B1210287) (F6P) by FBPase through a series of coupled enzymatic reactions that result in the reduction of NADP+ to NADPH, which can be monitored by an increase in absorbance at 340 nm.

Materials:

  • FBPase Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM EDTA.

  • Coupling Enzymes: Phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH).

  • Substrate: Fructose-1,6-bisphosphate (F1,6BP).

  • Cofactor: NADP+.

  • Test Inhibitors: Dissolved in a suitable solvent (e.g., DMSO).

  • Purified FBPase Isoforms: Human recombinant FBP1 and FBP2.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the FBPase assay buffer, NADP+, PGI, and G6PDH.

  • Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells. For control wells, add the solvent vehicle.

  • Enzyme Addition: Add the purified FBPase isoform (FBP1 or FBP2) to the wells and pre-incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, F1,6BP.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using a plate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

    • The selectivity index is calculated as the ratio of the IC50 for FBP2 to the IC50 for FBP1. A higher ratio indicates greater selectivity for FBP1.

Discussion and Future Directions

The available data indicates that while potent inhibitors of FBPase have been developed, a comprehensive understanding of their isoform selectivity is still emerging. The AMP mimetic MB05032 stands out as a promising candidate with reported high potency and specificity for both FBP1 and FBP2, although more detailed comparative IC50 data would be beneficial for the field. Natural product-based inhibitors, while showing moderate potency, require further investigation to determine their isoform selectivity. The development of covalent inhibitors targeting novel allosteric sites represents an exciting avenue, and future studies should prioritize the assessment of their selectivity profiles.

For drug development professionals, the key takeaway is the critical need for early and comprehensive selectivity profiling of FBPase inhibitors. The detailed experimental protocol provided in this guide offers a robust framework for such assessments. Future research should focus on discovering and characterizing inhibitors with distinct selectivity profiles to enable more precise therapeutic interventions, whether the goal is to selectively inhibit FBP1 for metabolic diseases or to explore the therapeutic potential of modulating FBP2 activity. The continued development of selective FBPase inhibitors holds significant promise for advancing the treatment of a range of human diseases.

References

A Comparative Analysis of (Rac)-Managlinat Dialanetil and Other Anti-Hyperglycemic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-hyperglycemic agent (Rac)-Managlinat dialanetil with established therapies, including Metformin (B114582), Glibenclamide, and Sitagliptin (B1680988). The focus is on the mechanism of action, clinical efficacy, and the experimental protocols used to validate these agents. Due to the limited publicly available data on this compound, this guide utilizes data from CS-917, a structurally related and clinically tested fructose-1,6-bisphosphatase inhibitor from the same development program, to represent this class of drugs.

Mechanism of Action: A Comparative Overview

This compound represents a novel approach to glycemic control by targeting gluconeogenesis, the body's production of glucose, primarily in the liver. This contrasts with the mechanisms of more established anti-diabetic drugs.

  • This compound (represented by CS-917): This compound is a prodrug of a potent and selective inhibitor of fructose-1,6-bisphosphatase (FBPase)[1][2][3][4]. FBPase is a key rate-limiting enzyme in the gluconeogenesis pathway[1][2][3][4]. By inhibiting this enzyme, this compound directly reduces the production of glucose in the liver, thereby lowering blood glucose levels[1][2][3][4]. This mechanism is independent of insulin (B600854) secretion or sensitivity.

  • Metformin: A biguanide, Metformin's primary effect is the reduction of hepatic glucose production[[“]][6][7][8]. It also increases insulin sensitivity in peripheral tissues and slows the intestinal absorption of glucose[[“]][6][7][8].

  • Glibenclamide: As a sulfonylurea, Glibenclamide stimulates the pancreas to release more insulin[9][10][11][12][13]. Its action is dependent on the presence of functional pancreatic beta-cells[9][10][11][12][13].

  • Sitagliptin: This drug is a dipeptidyl peptidase-4 (DPP-4) inhibitor. By inhibiting the DPP-4 enzyme, Sitagliptin increases the levels of incretin (B1656795) hormones, which in turn stimulate the release of insulin and suppress the secretion of glucagon (B607659) in a glucose-dependent manner[14][15][16][17][18].

Clinical Efficacy: A Quantitative Comparison

The following tables summarize the clinical efficacy of the compared drugs based on placebo-adjusted changes in key glycemic markers from various clinical trials.

Table 1: Placebo-Adjusted Change in HbA1c

Drug ClassCompoundDosageChange in HbA1c (%)Reference(s)
Fructose-1,6-bisphosphatase InhibitorCS-917100 mg BID-0.17[1][19]
BiguanideMetformin850 mg BID-0.50[1][19]
BiguanideMetforminMonotherapy-1.12[7]
SulfonylureaGlibenclamide2.5 - 20 mg/day(See Note 1)[9][11]
DPP-4 InhibitorSitagliptin100 mg QD-0.65 to -0.77[16][17][18]

Note 1: A dose-escalation study of Glibenclamide showed a mean blood glucose decrease of 20% to 28% from baseline at doses from 2.5 to 20 mg/day, with the effect plateauing at higher doses[9][11]. Specific HbA1c data from this dose-ranging study is not available.

Table 2: Placebo-Adjusted Change in Fasting Plasma Glucose (FPG)

Drug ClassCompoundDosageChange in FPG (mg/dL)Reference(s)
Fructose-1,6-bisphosphatase InhibitorCS-917(See Note 2)Clinically meaningful reductions[2]
BiguanideMetformin500 - 2000 mg/day-19 to -84[6]
SulfonylureaGlibenclamide3.5 mg (oral)23.8% reduction in AUC vs. placebo[13]
DPP-4 InhibitorSitagliptin100 mg QD(See Note 3)[14][15]

Note 2: Clinical evaluations of CS-917 showed clinically meaningful reductions in fasting glucose levels, although specific quantitative data from this particular study is not provided[2]. Note 3: Studies on Sitagliptin have demonstrated improvements in fasting plasma glucose, but specific placebo-adjusted numerical changes are not consistently reported in the available literature[14][15].

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

cluster_FBPase Fructose-1,6-bisphosphatase Inhibitor cluster_Metformin Metformin cluster_Glibenclamide Glibenclamide cluster_Sitagliptin Sitagliptin FBPase_Inhibitor (Rac)-Managlinat dialanetil FBPase Fructose-1,6- bisphosphatase FBPase_Inhibitor->FBPase Inhibits Gluconeogenesis Gluconeogenesis Glucose_Production Hepatic Glucose Production Blood_Glucose Blood Glucose Glucose_Production->Blood_Glucose Decreases Metformin Metformin Metformin->Glucose_Production Decreases Insulin_Sensitivity Insulin Sensitivity Metformin->Insulin_Sensitivity Increases Glucose_Absorption Intestinal Glucose Absorption Metformin->Glucose_Absorption Decreases Glibenclamide Glibenclamide Pancreas Pancreatic β-cells Glibenclamide->Pancreas Stimulates Insulin_Secretion Insulin Secretion Pancreas->Insulin_Secretion Increases Insulin_Secretion->Blood_Glucose Decreases Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits Incretins Incretin Hormones DPP4->Incretins Inactivates Incretins->Insulin_Secretion Increases Glucagon_Secretion Glucagon Secretion Incretins->Glucagon_Secretion Decreases

Caption: Comparative signaling pathways of anti-hyperglycemic agents.

cluster_Preclinical Preclinical Model Workflow Start Rodent Model (e.g., Rat, Mouse) Induction Induction of Diabetes (e.g., STZ-Nicotinamide) Start->Induction Confirmation Confirmation of Hyperglycemia (Blood Glucose Measurement) Induction->Confirmation Treatment Treatment with Test Compound Confirmation->Treatment OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Data_Analysis Data Analysis OGTT->Data_Analysis

Caption: Workflow for preclinical evaluation of anti-hyperglycemic agents.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Induction of Type 2 Diabetes in Rodents (Streptozotocin-Nicotinamide Model)

This protocol describes the induction of a stable, non-insulin-dependent diabetic state in rats, which mimics many features of human type 2 diabetes[20][21][22][23].

Materials:

  • Streptozotocin (STZ)

  • Nicotinamide (NA)

  • 0.1 M Citrate (B86180) buffer (pH 4.5), cold

  • Saline solution (0.9% NaCl)

  • Glucometer and test strips

  • Syringes and needles for intraperitoneal (IP) injection

  • Animal balance

Procedure:

  • Animal Acclimatization: House male Wistar or Sprague-Dawley rats (180-200g) in standard laboratory conditions for at least one week prior to the experiment. Provide ad libitum access to standard pellet diet and water.

  • Fasting: Fast the animals for 12-16 hours before the induction procedure, with free access to water.

  • Preparation of Solutions:

    • Prepare a fresh solution of Nicotinamide in saline.

    • Immediately before use, dissolve STZ in cold citrate buffer. STZ is light-sensitive and unstable at neutral pH, so it must be prepared fresh and kept on ice.

  • Induction:

    • Weigh the fasted rats and calculate the required dose of NA and STZ.

    • Administer Nicotinamide (e.g., 110-230 mg/kg body weight) via IP injection[22][23].

    • Exactly 15 minutes after the NA injection, administer STZ (e.g., 50-65 mg/kg body weight) via IP injection[21][22].

  • Post-Induction Care: To prevent initial drug-induced hypoglycemia, provide the animals with a 5-10% sucrose (B13894) solution in their drinking water for the first 24 hours after STZ injection.

  • Confirmation of Diabetes:

    • After 72 hours, measure the fasting blood glucose levels from a tail vein blood sample using a glucometer.

    • Animals with a fasting blood glucose level consistently above a predetermined threshold (e.g., >200 mg/dL) are considered diabetic and can be used for further experiments.

Oral Glucose Tolerance Test (OGTT) in Rodents

The OGTT is a standard procedure to assess the ability of an animal to clear a glucose load from the blood, providing insights into insulin sensitivity and glucose metabolism[24][25][26][27][28].

Materials:

  • D-Glucose solution (e.g., 20% in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

  • Syringes

  • Timer

  • Animal balance

Procedure:

  • Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Glucose:

    • Weigh the fasted animal.

    • Obtain a baseline blood sample (t=0) from the tail vein and measure the blood glucose level using a glucometer.

  • Glucose Administration:

    • Calculate the volume of the glucose solution to be administered based on the animal's body weight (e.g., 2 g glucose/kg body weight).

    • Administer the glucose solution orally using a gavage needle.

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure the blood glucose level at each time point.

  • Data Analysis:

    • Plot the blood glucose concentration over time.

    • Calculate the area under the curve (AUC) for the glucose excursion. A lower AUC indicates better glucose tolerance.

This guide provides a foundational comparison of this compound's therapeutic class with established anti-hyperglycemic agents. The provided data and protocols are intended to support further research and development in the field of diabetes treatment. As more specific data on this compound becomes available, a more direct and detailed comparison will be possible.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.